AZURIN
Descripción
Propiedades
Número CAS |
12284-43-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Azurin in Bacterial Electron Transport: A Technical Guide
Abstract: Azurin, a small, periplasmic blue copper protein, is a critical component of the electron transport chain in several bacterial species, most notably in the denitrification pathway of organisms like Pseudomonas aeruginosa.[1][2] This technical guide provides an in-depth analysis of this compound's structure, its mechanism of electron transfer, and its interactions with redox partners. It summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of its functional pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in bacterial bioenergetics and novel therapeutic targets.
Introduction to this compound
This compound is a type I blue copper protein belonging to the cupredoxin family.[1] It is a small, monomeric protein with a molecular weight of approximately 14 kDa, typically composed of 128 amino acids.[1][3] The protein's structure is characterized by an eight-stranded β-barrel formation, which provides a stable scaffold for its redox-active copper center.[2] This copper ion is what gives this compound its characteristic intense blue color and is central to its function as a single-electron carrier.[1] this compound undergoes oxidation-reduction between Cu(II) and Cu(I) states to mediate electron transfer between key enzymes in respiratory chains.[1]
Role in Bacterial Electron Transport Chains
The Denitrification Pathway
In facultative anaerobic bacteria such as Pseudomonas aeruginosa, this compound plays a pivotal role in the denitrification pathway, an alternative respiratory process where nitrate is used as a terminal electron acceptor in the absence of oxygen.[2][4] this compound functions as a mobile electron carrier in the periplasm, shuttling electrons between two key enzymes: cytochrome c551 and nitrite reductase.[1][2] This process is essential for the bacteria's survival under anaerobic conditions and contributes to the global nitrogen cycle.[2]
Electron Transfer Partners and Mechanism
This compound's primary physiological redox partners are cytochrome c551 and a copper-containing nitrite reductase.[1][5] The electron transfer process is highly specific and rapid.
-
Reduction of this compound: Reduced cytochrome c551 donates an electron to oxidized this compound (Cu²⁺), reducing it to its cuprous state (Cu⁺).
-
Oxidation of this compound: The reduced this compound (Cu⁺) then diffuses through the periplasm and donates the electron to nitrite reductase, which catalyzes the reduction of nitrite to nitric oxide. This regenerates the oxidized (Cu²⁺) form of this compound, allowing the cycle to continue.
The reaction can be summarized as: Cu²⁺Az + e⁻ ⇌ Cu⁺Az[1]
The interaction between this compound and its partners is believed to be facilitated by a hydrophobic patch near the copper active site.[1][6] Specifically, residues such as Met-44 and Met-64 are implicated in the docking and interaction with cytochrome c551 and nitrite reductase.[1][6] The mechanism of electron transfer is thought to be a long-range, intraprotein process, with evidence suggesting that electrons tunnel through the protein's polypeptide structure and associated hydrogen bonds.[1]
Key Quantitative Data
The function of this compound is defined by several key biophysical parameters. The following tables summarize critical quantitative data for this compound from Pseudomonas aeruginosa.
Table 1: Redox Properties and Physical Characteristics
| Parameter | Value | Reference(s) |
| Molecular Weight | ~14 kDa | [1][7] |
| Number of Amino Acids | 128 | [2] |
| Redox Potential (E°′) | +310 mV | [1] |
| Reorganization Free Energy (λ) | 0.6–0.8 eV | [8] |
| Isoelectric Point (pI), Cu(II) form | 5.4–5.7 | [2] |
| Isoelectric Point (pI), Cu(I) form | 4.6 | [2] |
Table 2: Electron Transfer Kinetics
| Reaction Partner / Condition | Rate Constant (k) or Parameter | Value | Reference(s) |
| Cytochrome c551 (Fe²⁺ + Cu²⁺) | Apparent 2nd order rate constant | ~3 x 10⁶ M⁻¹s⁻¹ | [9] |
| Cytochrome c551 (Fe³⁺ + Cu⁺) | Apparent 2nd order rate constant | ~1.4 x 10⁶ M⁻¹s⁻¹ | [9] |
| Hexacyanoferrate (II/III) | k_forward (reduction of Az) | 6.4 s⁻¹ | [10] |
| Hexacyanoferrate (II/III) | k_reverse (oxidation of Az) | 45 s⁻¹ | [10] |
| Adsorbed to SAMs | Heterogeneous ET rate (k°_ET) | 12–20 s⁻¹ | [11][12] |
| P. aeruginosa Cytochrome Oxidase | Haem c oxidation (fast phase) | 3.2 x 10⁵ M⁻¹s⁻¹ | [13] |
| P. aeruginosa Cytochrome Oxidase | Haem c oxidation (slow phase) | 2.0 x 10⁴ M⁻¹s⁻¹ | [13] |
Experimental Methodologies
The study of this compound involves a combination of biochemical, spectroscopic, and electrochemical techniques.
Recombinant Expression and Purification of this compound
-
Vector Construction: The gene encoding this compound from P. aeruginosa is cloned into a suitable expression vector (e.g., pT7-based vectors) for transformation into an E. coli expression host.[3][7]
-
Protein Expression: Transformed E. coli are cultured in a suitable medium (e.g., LB broth). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Fractionation: Cells are harvested by centrifugation. Periplasmic proteins can be selectively released using an osmotic shock procedure. Alternatively, whole-cell lysis is performed using sonication or high-pressure homogenization.
-
Chromatography: The soluble fraction is subjected to a series of chromatographic steps. A common scheme includes:
-
Ion Exchange Chromatography: Using a cation or anion exchange column depending on the buffer pH and the protein's pI.
-
Size Exclusion Chromatography: To separate this compound based on its molecular weight, providing a final polishing step.
-
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE. The concentration of the purified holo-azurin is determined spectrophotometrically by its intense blue color, using the extinction coefficient at ~625 nm.[14]
Preparation of Apo-Azurin
To study the role of the copper ion, it is often necessary to prepare the metal-free "apo" form of the protein.
-
Chelation: Purified holo-azurin is dialyzed against a buffer containing a strong copper chelator, such as KCN, at a slightly alkaline pH (e.g., pH 7.4).[14]
-
Removal of Chelator: The disappearance of the blue color indicates the removal of copper. The excess chelating agent is then thoroughly removed by extensive dialysis or ultrafiltration against a metal-free buffer.[14]
-
Concentration Determination: The concentration of apo-azurin is determined using its absorbance in the UV range (280 nm), with a known extinction coefficient.[14]
Electrochemical Analysis by Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the redox potential of this compound.
-
Electrode Setup: A three-electrode system is used, consisting of a working electrode (e.g., pyrolytic graphite), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
Protein Immobilization: this compound is adsorbed onto the surface of the working electrode. This can be achieved by simply incubating the electrode in a solution of the protein.
-
Measurement: The electrode is placed in a deoxygenated buffer solution. The potential is swept linearly to a set potential and then reversed. The resulting current is measured as a function of the applied potential.
-
Data Analysis: The formal redox potential (E°′) is calculated as the midpoint potential between the anodic and cathodic peak potentials in the resulting voltammogram.
Mandatory Visualizations
Diagram 1: this compound's Role in the Denitrification Pathway
Caption: Electron flow from cytochrome c551 to nitrite reductase via this compound in the periplasm.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: A typical workflow for the production and characterization of recombinant this compound.
Conclusion and Future Directions
This compound is a well-established model system for studying long-range electron transfer in proteins.[1] Its role as a crucial electron shuttle in bacterial denitrification underscores its importance in microbial metabolism. For drug development professionals, the enzymes in the denitrification pathway, including this compound's partners, represent potential targets for antimicrobial agents designed to disrupt bacterial survival in anaerobic environments, such as in biofilms. Furthermore, unrelated to its electron transfer function, this compound has demonstrated anticancer properties by interacting with the tumor suppressor protein p53, opening avenues for its investigation as a novel biotherapeutic.[1][6][16] Future research will likely focus on further elucidating the specific protein-protein interactions that govern its electron transfer fidelity and exploring the therapeutic potential of this compound and its derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functions of this compound of Pseudomonas aeruginosa and human mammaglobin-A on proapoptotic and cell cycle regulatory genes expression in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein complex formation during denitrification by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-directed mutagenesis of this compound from Pseudomonas aeruginosa enhances the formation of an electron-transfer complex with a copper-containing nitrite reductase from Alcaligenes faecalis S-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics and equilibria of the electron transfer between this compound and the hexacyanoiron (II/III) couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distance dependence of electron transfer kinetics for this compound protein adsorbed to monolayer protected nanoparticle film assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The electron-transfer reaction between this compound and the cytochrome c oxidase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Azurin: A Technical Guide to Structure and Copper Coordination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azurin, a small, blue copper protein of the cupredoxin family, is a critical component of the electron transport chain in denitrifying bacteria such as Pseudomonas aeruginosa.[1] Its robust β-barrel structure and unique Type 1 copper center have made it a model system for studying electron transfer processes. Beyond its physiological role, this compound has garnered significant interest in oncology for its ability to selectively enter cancer cells and induce apoptosis, a mechanism intrinsically linked to its interaction with the tumor suppressor protein p53.[2][3][4] This technical guide provides an in-depth examination of the molecular structure of this compound, a detailed analysis of its copper binding site, standardized experimental protocols for its study, and a visualization of its anticancer signaling pathway.
Molecular Structure of this compound
This compound is a monomeric protein with a molecular weight of approximately 14 kDa, typically composed of 128 amino acids.[1] The tertiary structure is dominated by an eight-stranded β-barrel fold, arranged in a "Greek key" motif, which imparts considerable stability to the protein.[5][6] This compact β-sandwich structure is complemented by a single α-helical insertion that connects two of the β-strands.[1] The copper binding site, the protein's redox-active core, is strategically located about 7 Å beneath a hydrophobic surface patch, a feature thought to be crucial for its interaction with redox partners like cytochrome c551.[1]
The Type 1 Copper Binding Site
The functionality of this compound is centered around its single Type 1 (T1) copper ion. This site is characterized by its intense blue color, stemming from a strong ligand-to-metal charge transfer (LMCT) band around 625 nm, and a high redox potential (approx. 310 mV).[1][5] The coordination geometry of the copper ion is a distorted trigonal bipyramidal arrangement, a conformation that is considered an "entatic" or strained state, facilitating rapid electron transfer by minimizing the reorganization energy required for the transition between the oxidized Cu(II) and reduced Cu(I) states.
The copper ion is coordinated by five ligands from the polypeptide chain:[7][8]
-
Equatorial Ligands : Three strong, covalent bonds in a trigonal planar arrangement are formed with the Nδ1 atoms of two histidine residues (His46 and His117) and the Sγ atom of a cysteine residue (Cys112).[6][7]
-
Axial Ligands : Two weaker, longer interactions occupy the axial positions. These are formed with the Sδ atom of a methionine residue (Met121) and the backbone carbonyl oxygen of a glycine residue (Gly45).[6][7]
The precise geometry and bond lengths are critical to the site's redox properties. The structure of the copper site remains largely intact even when the copper ion is removed (apo-azurin), highlighting the rigidity of the protein scaffold.[9]
Quantitative Data: Copper Coordination Sphere
The bond lengths within the copper coordination site have been precisely determined through high-resolution X-ray crystallography. The following table summarizes representative bond distances for oxidized this compound from Pseudomonas aeruginosa.
| Ligand Residue | Ligand Atom | Bond to Copper (Cu) | Distance (Å) |
| Histidine-46 | Nδ1 | Equatorial | ~1.9 - 2.1 |
| Cysteine-112 | Sγ | Equatorial | ~2.1 - 2.3 |
| Histidine-117 | Nδ1 | Equatorial | ~1.9 - 2.1 |
| Glycine-45 | O (carbonyl) | Axial | ~2.6 - 3.1 |
| Methionine-121 | Sδ | Axial | ~2.8 - 3.1 |
| Table 1: Representative bond distances in the Type 1 copper site of oxidized P. aeruginosa this compound. Data compiled from multiple crystallographic studies.[6][10][11] |
Experimental Methodologies
The study of this compound structure and function relies on a suite of well-established biochemical and biophysical techniques. Below are generalized protocols for the expression, purification, and crystallization of recombinant this compound.
Protocol: Recombinant this compound Expression and Purification
This protocol describes the expression of the P. aeruginosa this compound gene (azu) in Escherichia coli and its subsequent purification from the periplasmic fraction.
1. Transformation:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-22b(+) or pUC18) containing the azu gene.[12][13]
- Plate the transformed cells on selective LB agar plates (e.g., with ampicillin) and incubate overnight at 37°C.[14]
2. Expression:
- Inoculate a single colony into a starter culture of selective LB broth and grow overnight at 37°C with shaking.
- Use the starter culture to inoculate a larger volume of selective LB broth. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[4]
- Continue to culture the cells for an additional 4-12 hours at a reduced temperature (e.g., 28°C) to enhance proper protein folding and copper incorporation.[4]
3. Periplasmic Extraction:
- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
- Centrifuge the suspension and discard the supernatant. Resuspend the pellet in cold, sterile water or 5 mM MgSO4 to lyse the outer membrane and release the periplasmic contents.
- Centrifuge at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the spheroplasts. The supernatant is the periplasmic extract containing this compound.
4. Purification:
- Subject the periplasmic extract to ion-exchange chromatography (e.g., using a Q-Sepharose column) followed by size-exclusion chromatography (e.g., using a Superdex 75 column) for high-purity separation.[2]
- Monitor the purification process by SDS-PAGE. The purity of holo-azurin can be assessed spectrophotometrically by the ratio of absorbance at 625 nm to 280 nm (A625/A280), which should be approximately 0.58 for pure, fully copper-loaded this compound.[15]
Protocol: this compound Crystallization for X-ray Diffraction
This protocol outlines the hanging-drop vapor diffusion method, a common technique for obtaining protein crystals suitable for structural analysis.
1. Sample Preparation:
- Concentrate the purified this compound to a final concentration of 5-20 mg/mL in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The protein sample must be highly pure (>95%) and homogeneous.[16]
2. Crystallization Screening:
- Use a sparse matrix screening approach to test a wide range of crystallization conditions.[17] This involves setting up crystallization trials with various precipitants, buffers, and salts.
- A typical setup uses a 24- or 96-well crystallization plate.[18] Each well of the plate contains 500 µL of a specific reservoir solution (precipitant solution).
3. Hanging-Drop Setup:
- On a siliconized glass coverslip, mix 1-2 µL of the concentrated protein solution with 1-2 µL of the corresponding reservoir solution.[16]
- Invert the coverslip and place it over the well, sealing it with grease to create a closed system.[18]
- Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of both protein and precipitant in the drop, driving the protein out of solution and, under optimal conditions, promoting the formation of an ordered crystal lattice.[19]
4. Crystal Harvesting and Data Collection:
- Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
- Once crystals of sufficient size appear, they are carefully harvested using a small loop, cryo-protected by briefly soaking in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol), and flash-cooled in liquid nitrogen.[20]
- The frozen crystal is then mounted on a goniometer and exposed to a high-intensity X-ray beam to collect diffraction data.[20]
Visualization of Key Processes
Graphviz diagrams are used to visualize the logical workflow of structural determination and the biological signaling pathway involving this compound.
Experimental Workflow: From Gene to Structure
Proposed Anticancer Signaling Pathway of this compound
This compound exerts its anticancer effects primarily through the stabilization of the p53 tumor suppressor protein.[2] The p28 peptide fragment of this compound is sufficient for cell entry and interaction with p53.[21]
This pathway illustrates how this compound enters a cancer cell and binds to the DNA-binding domain of p53.[22] This interaction stabilizes p53 by preventing its ubiquitination by E3 ligases like MDM2, thereby saving it from proteasomal degradation.[3][22] The accumulated, stable p53 can then translocate to the nucleus and upregulate the transcription of pro-apoptotic genes such as Bax and Noxa, ultimately leading to programmed cell death.[2][3][23]
Conclusion
The this compound protein represents a confluence of fundamental biophysical interest and translational therapeutic potential. Its well-defined structure provides a tractable system for exploring the principles of biological electron transfer, while its unique interaction with the p53 pathway opens new avenues for targeted cancer therapy. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of novel therapeutics based on this remarkable bacterial protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Production of Recombinant this compound from Pseudomonas aeruginosa and Its Ability to Induce Apoptosis in Various Breast Cancer Cell Lines | MDPI [mdpi.com]
- 5. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystallographic study of this compound from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of this compound from Alcaligenes denitrificans at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of Pseudomonas aeruginosa apo-azurin at 1.85 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expression of the blue copper protein this compound from Pseudomonas aeruginosa in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. E. coli protein expression and purification [protocols.io]
- 15. Purification and characterization of a non-reconstitutable this compound, obtained by heterologous expression of the Pseudomonas aeruginosa azu gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 19. Protein crystallization - Wikipedia [en.wikipedia.org]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
The Blue Copper Protein Azurin: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of the bacterial protein Azurin. Since its initial identification in Pseudomonas aeruginosa, this compound has evolved from a subject of interest in bacterial electron transport to a promising multi-modal anti-cancer agent. This document details its initial isolation, key structural and biophysical properties, and the elucidation of its various mechanisms of action in cancer therapy. Detailed experimental protocols for its purification and characterization are provided, alongside a summary of key quantitative data. Furthermore, the intricate signaling pathways through which this compound exerts its effects are visually represented, offering a valuable resource for researchers in oncology and drug development.
Discovery and History
The story of this compound began in the mid-20th century with studies on bacterial respiration.
-
1956: The protein was first discovered in the bacterium Pseudomonas aeruginosa.
-
1958: The initial purification of this compound was achieved, revealing its characteristic intense blue color due to a type I copper center.
Initially, research focused on its role as a periplasmic electron carrier in the denitrification pathway of bacteria like Pseudomonas, Bordetella, and Alcaligenes. This compound facilitates the transfer of a single electron between cytochrome c551 and nitrite reductase, a crucial step in anaerobic respiration.[1] Its ability to cycle between Cu(I) and Cu(II) oxidation states underpins this function.[1]
The trajectory of this compound research took a significant turn with the discovery of its unexpected anti-cancer properties. This opened up a new field of investigation into its potential as a therapeutic agent.
Biophysical and Structural Properties
This compound is a small, water-soluble protein with a molecular weight of approximately 14 kDa, typically composed of 128 amino acids.[2][3] Its structure is characterized by a β-barrel fold, often described as an immunoglobulin-like fold, which contributes to its remarkable stability.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from Pseudomonas aeruginosa.
| Property | Value | Reference(s) |
| Molecular Weight | ~14 kDa | [2][5] |
| Number of Amino Acids | 128 | [3][5] |
| Extinction Coefficient (Apo-azurin) | 5930 M⁻¹ cm⁻¹ at 280 nm | [6] |
| Fluorescence Emission Max | 308 nm | [5] |
| Condition | Redox Potential (E°') vs. SHE | Reference(s) |
| pH 7.0 | 310 mV | [5][7] |
| pH 4.0 - 7.0 | ~1.014 V (for Ru-modified this compound) | [8] |
| pH-dependent range | pH 5.5 to 8.0 | [8] |
| Interaction Partner | Binding Affinity (Kd) / IC50 | Cell Line(s) | Reference(s) |
| p53 | ~6 x 10⁻⁶ M | - | |
| EphB2 | High Affinity (Kd not specified) | - | [1][2] |
| EphB2 (SNEW peptide) | IC50 of ~15 µM | Baculovirus system | [9] |
| EphB2 (this compound peptide 88-113) | Nanomolar binding | - | [10] |
| MCF-7 (breast cancer) | IC50: 81 µg/mL | MCF-7 | [11] |
| HCC38 (breast cancer) | IC50: 101 µg/mL | HCC38 | [11] |
| MDA-MB-231 (breast cancer) | IC50: 122 µg/mL | MDA-MB-231 | [11] |
| HeLa (cervical cancer) | IC50: ~140 µM | HeLa | [12] |
| AGS (gastric cancer) | IC50: ~75 µM | AGS | [12] |
| U2OS (osteosarcoma) | IC50: ~70 µM | U2OS | [12] |
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of this compound.
Purification of this compound from Pseudomonas aeruginosa
Method 1: Traditional Column Chromatography
This method involves a multi-step chromatographic process to achieve high purity.
-
Cell Culture and Harvest:
-
Culture P. aeruginosa (e.g., MTCC 2453) in a suitable medium, optionally supplemented with copper sulfate (e.g., 5 µg/mL) and potassium nitrate (e.g., 0.02 µg/mL) to enhance this compound production.[13]
-
Harvest cells by centrifugation (e.g., 13,200 x g for 15-20 minutes).[13]
-
Resuspend the cell pellet in 0.02 M potassium phosphate buffer (pH 7.0).[13]
-
-
Cell Lysis and Clarification:
-
Lyse the cells using a suitable method (e.g., sonication or French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add ammonium sulfate to the clarified lysate to a final concentration of 70% saturation.
-
Stir for several hours at 4°C to precipitate proteins.
-
Collect the precipitate by centrifugation.
-
-
Dialysis:
-
Resuspend the precipitate in a minimal volume of 0.02 M potassium phosphate buffer (pH 7.0).
-
Dialyze extensively against the same buffer to remove ammonium sulfate.
-
-
Ion-Exchange Chromatography (DEAE-Cellulose):
-
Equilibrate a DEAE-Cellulose column with 0.02 M potassium phosphate buffer (pH 7.0).
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer. This compound, being a basic protein, will be in the flow-through or early wash fractions.
-
Collect the blue-colored fractions.
-
-
Gel Filtration Chromatography (Sephadex G-25 and G-75):
-
Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS) for desalting and buffer exchange.[13]
-
Apply the this compound-containing fraction from the DEAE column.
-
Collect the protein peak.
-
For further purification, apply the sample to a Sephadex G-75 column equilibrated with 0.01 M Tris/HCl buffer (pH 7.5).[13]
-
Elute with the same buffer at a flow rate of approximately 1 mL/6 minutes and collect the fractions containing this compound.[13]
-
-
Cation-Exchange Chromatography (CM-Sephadex):
-
Equilibrate a CM-Sephadex column with a suitable buffer (e.g., phosphate citrate buffer, pH 6.0).[14]
-
Load the this compound fraction.
-
Wash the column with the equilibration buffer.
-
Elute the bound this compound using a salt gradient (e.g., 0-0.5 M NaCl in the same buffer) at a flow rate of 1.0 mL/min.[14]
-
Collect the blue fractions and confirm purity by SDS-PAGE.
-
Method 2: GST-Tagged Recombinant this compound Purification
This method utilizes a Glutathione S-transferase (GST) tag for single-step affinity purification.
-
Expression of GST-Azurin:
-
Clone the this compound gene into a pGEX vector.
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21).
-
Induce protein expression with IPTG.
-
-
Cell Lysis:
-
Affinity Chromatography:
-
Elution:
-
(Optional) Tag Cleavage:
-
If required, cleave the GST tag using a site-specific protease (e.g., Thrombin or PreScission Protease).
-
Further purify the untagged this compound by passing the cleaved sample back over the Glutathione-Agarose resin to remove the GST tag and any uncleaved protein. The pure this compound will be in the flow-through.
-
X-ray Crystallography
Determining the three-dimensional structure of this compound is crucial for understanding its function.
-
Protein Preparation:
-
Purify this compound to >95% homogeneity.
-
Concentrate the protein to 5-20 mg/mL in a low ionic strength buffer.
-
-
Crystallization Screening:
-
Use sparse matrix screening kits (e.g., Hampton Research Crystal Screen) to test a wide range of crystallization conditions.
-
A known successful condition for Pseudomonas fluorescens this compound is in the presence of ammonium sulfate and Tris buffer at pH 7.5.[18]
-
For Pseudomonas putida this compound, crystals have been grown in the presence and absence of zinc acetate.[19]
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
-
Crystal Optimization:
-
Optimize initial hits by systematically varying precipitant concentration, pH, and protein concentration.
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and collect X-ray diffraction data.
-
Process the data and solve the structure using molecular replacement with a known this compound structure as a search model.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to quantify the binding affinity and thermodynamics of this compound's interactions with its binding partners.
-
Sample Preparation:
-
Dialyze both this compound and its binding partner (e.g., p53) extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM phosphate buffer, pH 7.2.[6]
-
Degas the solutions before use.
-
-
ITC Experiment:
-
Load this compound into the sample cell (e.g., 40 µM).[20]
-
Load the binding partner into the injection syringe at a 10-fold higher concentration (e.g., 400 µM).[20]
-
Set the experimental parameters (e.g., temperature: 20-25°C, stirring speed: 750 rpm, injection volume: 2 µL).[20]
-
Perform a series of injections and record the heat changes.
-
-
Data Analysis:
-
Integrate the heat signals and subtract the heat of dilution (determined by injecting the ligand into buffer alone).
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mechanisms of Anti-Cancer Activity
This compound exerts its anti-cancer effects through multiple signaling pathways.
The p53-Dependent Apoptotic Pathway
This compound can preferentially enter cancer cells and interact with the tumor suppressor protein p53.[21][22]
-
Cellular Entry and p53 Binding: this compound enters the cancer cell and forms a complex with the DNA-binding domain of p53.[23]
-
p53 Stabilization: This interaction stabilizes p53 by preventing its ubiquitination and subsequent degradation by the proteasome.[24][25]
-
Increased p53 Levels: The stabilization leads to an accumulation of p53 in the cell.[21]
-
Transcriptional Activation: Elevated p53 levels lead to the transcriptional activation of pro-apoptotic genes, such as Bax and Noxa, and cell cycle inhibitors like p21.[24][25]
-
Apoptosis Induction: The increased expression of pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
This compound can interfere with the signaling of key RTKs involved in cancer progression.
4.2.1. EphB2 Signaling
This compound exhibits structural similarity to ephrinB2, the natural ligand for the EphB2 receptor.[2]
-
Competitive Binding: this compound binds with high affinity to the EphB2 receptor, competing with ephrinB2.[1][2]
-
Inhibition of Autophosphorylation: This binding inhibits the ephrinB2-mediated autophosphorylation of tyrosine residues in the EphB2 kinase domain.[2]
-
Downstream Signaling Blockade: The lack of phosphorylation prevents the activation of downstream signaling pathways that promote cell proliferation.
-
Inhibition of Cancer Growth: The overall effect is the inhibition of cancer cell growth.
4.2.2. VEGFR-2 Signaling
The p28 peptide fragment of this compound (amino acids 50-77) has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][12]
-
Cellular Entry and Co-localization: p28 enters endothelial cells and co-localizes with VEGFR-2.[4]
-
Inhibition of Kinase Activity: p28 acts as a non-competitive inhibitor of VEGFR-2 kinase activity.[4]
-
Reduced Downstream Phosphorylation: This leads to a decrease in the phosphorylation of downstream signaling molecules such as FAK (Focal Adhesion Kinase) and Akt.[4]
-
Inhibition of Angiogenesis: The disruption of this pathway inhibits endothelial cell migration, motility, and capillary tube formation, ultimately leading to the inhibition of angiogenesis.
Conclusion and Future Directions
This compound has emerged as a fascinating protein with a dual role in bacterial physiology and as a potential anti-cancer therapeutic. Its ability to target multiple key pathways in cancer progression, including p53-mediated apoptosis and RTK signaling, makes it a promising candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on further elucidating the precise molecular interactions of this compound with its various targets, optimizing its delivery to tumor sites, and exploring its efficacy in combination with other cancer therapies. The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cupredoxin-cancer interrelationship: this compound binding with EphB2, interference in EphB2 tyrosine phosphorylation, and inhibition of cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioke.com [bioke.com]
- 4. A cell penetrating peptide derived from this compound inhibits angiogenesis and tumor growth by inhibiting phosphorylation of VEGFR-2, FAK and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH on Long-Range Electron Transfer and Proton-Coupled Electron Transfer in Ruthenium-Modified this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cube-biotech.com [cube-biotech.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Crystallization and preliminary crystallographic studies of the crystals of the this compound Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystallographic study of this compound from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. The bacterial redox protein this compound induces apoptosis in J774 macrophages through complex formation and stabilization of the tumor suppressor protein p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A peptide fragment of this compound induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural basis of bacterial effector protein this compound targeting tumor suppressor p53 and inhibiting its ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Azurin p28 and its Interaction with p53: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Interaction and Therapeutic Potential
This technical guide provides a comprehensive overview of the Azurin-derived peptide, p28, and its critical interaction with the tumor suppressor protein p53. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, quantitative binding kinetics, and downstream cellular effects that position p28 as a promising anti-cancer agent. The guide includes detailed experimental protocols for key assays, a summary of quantitative data in structured tables, and visualizations of signaling pathways and experimental workflows.
Introduction to this compound p28 and its Anti-Cancer Properties
This compound is a 128-amino acid, copper-containing redox protein secreted by the bacterium Pseudomonas aeruginosa. A 28-amino acid fragment of this compound, termed p28 (corresponding to amino acids 50-77), has been identified as a potent anti-cancer peptide[1][2]. p28 is a water-soluble, amphipathic peptide that demonstrates preferential entry into cancer cells over normal cells, a crucial attribute for targeted cancer therapy[3]. Its primary mechanism of anti-cancer activity lies in its ability to modulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis[1][2][4].
The p28-p53 Interaction: A Molecular Perspective
The tumor suppressor protein p53 is a critical regulator of cell growth and division, and its inactivation is a common event in human cancers. p28 exerts its anti-cancer effects through a direct interaction with p53, leading to its stabilization and activation[2].
2.1. Binding Site and Mechanism of Action
p28 binds to the DNA-binding domain (DBD) of p53[5]. This interaction is significant because the DBD is a region frequently mutated in cancers. Computational and experimental studies have identified that p28 interacts with specific motifs within the p53 DBD, including the L1 and S7-S8 loops[5].
The primary mechanism by which p28 stabilizes p53 is through the inhibition of COP1 (Constitutive Photomorphogenic 1), an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to the p53 DBD, p28 sterically hinders the binding of COP1, thereby preventing the ubiquitination and subsequent degradation of p53[5]. This leads to an accumulation of functional p53 in the cancer cell nucleus. It is important to note that p28's mechanism is independent of MDM2, another key E3 ubiquitin ligase that regulates p53[2].
Quantitative Analysis of the p28-p53 Interaction and Cellular Effects
The interaction between p28 and p53, and the resultant cellular consequences, have been quantified through various biophysical and cell-based assays.
Data Presentation: Summary of Quantitative Data
| Parameter | Method | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | Biophysical Characterization | 7 µM - 0.7 nM | p28 and p53 DNA Binding Domain (DBD) complex | [6] |
| Atomic Force Spectroscopy (AFS) | ~10⁻⁷ M | p28 and full-length p53 | [7] | |
| Surface Plasmon Resonance (SPR) | Comparable to p53-COP1 Kd (~10 nM) | p28 and p53 DBD complex | [6] | |
| IC50 Values | MTT Assay | 23 µM | p28 in MCF7 (breast cancer) | [4] |
| MTT Assay | 1.88 µM | p28-NRC chimeric protein in MCF7 (breast cancer) | [4] | |
| MTT Assay | 1.89 µM | p28-NRC chimeric protein in MDA-MB-231 (breast cancer) | [4] | |
| Cell Growth Inhibition | Cell Counting | ~9.3% (24h), ~29% (48h), ~50% (72h) | 50 µmol/L p28 in MCF-7 (breast cancer) | [1] |
| Cell Counting | 16% (50 µmol/L), 44% (100 µmol/L) after 72h | p28 in ZR-75-1 (breast cancer) | [1] | |
| Cell Counting | 14% (100 µmol/L), 22% (200 µmol/L) | p28 in UISO-Mel-23 and UISO-Mel-29 (melanoma) | [1] | |
| Cell Cycle Arrest (G2/M Phase) | Flow Cytometry | 48h: 29.5%, 72h: 35.1% | 50 µmol/L p28 in MCF-7 (breast cancer) | [6] |
| Apoptosis (Sub-G1 Phase) | Flow Cytometry | 48h: 10.2%, 72h: 15.8% | 50 µmol/L p28 in MCF-7 (breast cancer) | [6] |
| Annexin V/PI Staining | 43% ± 6.36% (early apoptotic) | 3 µM p28-NRC chimeric protein in MCF7 (breast cancer) | [8] |
Downstream Signaling Pathways
The stabilization of p53 by p28 triggers a cascade of downstream events that collectively contribute to the suppression of tumor growth.
4.1. Cell Cycle Arrest
Activated p53 transcriptionally upregulates the expression of cell cycle inhibitors, most notably p21. p21, in turn, inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The inhibition of CDKs leads to a halt in the cell cycle, predominantly at the G2/M checkpoint, preventing cancer cells from dividing[2].
4.2. Apoptosis
In addition to inducing cell cycle arrest, stabilized p53 also promotes apoptosis, or programmed cell death. p53 achieves this by transcriptionally activating pro-apoptotic genes such as Bax and PUMA. The products of these genes translocate to the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in the dismantling of the cell.
References
- 1. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide fragment of this compound induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Anticancer Actions of this compound and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Bi-Functional Targeted P28-NRC Chimeric Protein with Enhanced Cytotoxic Effects on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Properties of Blue Copper Protein Azurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the spectroscopic properties of Azurin, a blue copper protein with significant roles in biological electron transfer and emerging applications in cancer therapy. We will delve into the structural basis of its unique spectral features, present key quantitative data, and outline detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a small, periplasmic metalloprotein of approximately 14 kDa, found in bacteria such as Pseudomonas aeruginosa.[1] As a member of the Type I blue copper protein family, also known as cupredoxins, its primary biological function is to mediate single-electron transfer in processes like denitrification.[1][2][3] This function is facilitated by the protein's ability to cycle between two oxidation states: the oxidized Cu(II) state and the reduced Cu(I) state.[1]
The active site of this compound features a copper ion in a distorted trigonal bipyramidal coordination environment.[4] This unique geometry, imposed by the surrounding polypeptide chain, is the source of this compound's characteristic spectroscopic properties, including its intense blue color.[4]
Beyond its role in bacterial respiration, this compound has garnered significant attention in the field of drug development. The protein and its 28-amino-acid fragment, p28, have demonstrated potent anticancer activity by preferentially entering cancer cells and inducing apoptosis through interactions with the tumor suppressor protein p53.[1][5][6] Understanding the spectroscopic properties of this compound is crucial for studying its structure-function relationship, its electron transfer mechanisms, and its mode of action as a potential therapeutic agent.
Core Spectroscopic and Redox Properties
The unique coordination of the copper ion in this compound gives rise to distinct spectral features that are sensitive to the metal's oxidation state and local environment.
The most prominent feature of oxidized (Cu(II)) this compound is its intense blue color, which originates from a strong absorption band in the visible region of the spectrum.[2] This band is attributed to a ligand-to-metal charge transfer (LMCT) transition from a p-orbital of the cysteine sulfur ligand to a d-orbital of the copper ion (S(Cys-π) → Cu(II) dx²-y²).[2] The reduced Cu(I) form of the protein is colorless as it lacks this transition.[7] A second characteristic absorption peak in the ultraviolet region arises from the protein's aromatic amino acid residues.[2]
This compound's fluorescence properties are dominated by a single tryptophan residue (Trp48), which is typically buried within the protein's hydrophobic core.[8] This environment results in a fluorescence emission maximum at an unusually short wavelength (~308 nm).[1][8][9] Changes in the protein's conformation, such as unfolding or denaturation, expose this tryptophan residue to a more polar solvent environment, causing a significant red shift in the emission maximum.[8][10] This property makes fluorescence spectroscopy a powerful tool for monitoring protein folding and stability.
EPR spectroscopy is used to study the paramagnetic Cu(II) state of this compound. Type I copper centers are characterized by their unusually small parallel hyperfine coupling constants (A∥) compared to other copper-containing proteins.[4] This feature is a direct consequence of the highly covalent nature of the copper-cysteine bond in the active site. The EPR spectrum is sensitive to the geometry of the copper site, and its parameters can provide detailed information about the electronic structure.[11][12]
CD spectroscopy provides information about the secondary and tertiary structure of this compound. The far-UV CD spectrum is characteristic of proteins with a predominant β-sheet structure, showing a distinct minimum around 220 nm.[13] The near-UV CD spectrum is sensitive to the asymmetric environment of the aromatic side chains and the copper active site, offering insights into the protein's tertiary structure and folding.[14]
Quantitative Spectroscopic and Redox Data
The following tables summarize key quantitative data for this compound, primarily from Pseudomonas aeruginosa and Alcaligenes denitrificans.
Table 1: Summary of Key Spectroscopic Parameters for Oxidized this compound
| Spectroscopic Technique | Parameter | Value | Species / Conditions | Reference |
| UV-Vis Absorption | λmax (LMCT) | ~625-630 nm | P. aeruginosa | [2] |
| ε (at λmax) | ~5700 M⁻¹cm⁻¹ | P. aeruginosa | [2] | |
| λmax (LMCT) | 619 nm | A. denitrificans | [11] | |
| ε (at λmax) | 5100 M⁻¹cm⁻¹ | A. denitrificans | [11] | |
| λmax (Aromatic) | ~280 nm | P. aeruginosa | [2] | |
| ε (at 280 nm) | ~9000 M⁻¹cm⁻¹ | P. aeruginosa | [2] | |
| Fluorescence Emission | λmax | ~308 nm | Native this compound | [1][8] |
| λmax | ~350 nm | Denatured this compound | [8] | |
| EPR | g∥ | 2.255 | A. denitrificans | [11] |
| g⊥ | 2.059 | A. denitrificans | [11] | |
| A∥ | 60 x 10⁻⁴ cm⁻¹ | A. denitrificans | [11] | |
| Circular Dichroism | Far-UV Minimum | ~220 nm | P. aeruginosa | [13] |
| Far-UV Maximum | ~196 nm | P. aeruginosa | [13] |
Table 2: Redox Potentials of this compound Variants
| Protein | Redox Potential (E°') | pH / Conditions | Reference |
| P. aeruginosa this compound (Wild-Type) | +310 mV | pH 7.0 | [1][2] |
| A. denitrificans this compound | +276 mV | pH 7.0 | [11] |
| P. aeruginosa this compound M121Nle Mutant | +449 mV | - | [2] |
| P. aeruginosa this compound M121Oxo Mutant | +222 mV | - | [2] |
This compound in Drug Development: Anticancer Signaling
This compound and its p28 fragment exert their anticancer effects through multiple mechanisms, most notably by stabilizing the tumor suppressor p53.[5][15] Upon entering a cancer cell, this compound binds to p53, preventing its degradation by E3 ubiquitin ligases.[1] The stabilized p53 can then accumulate in the nucleus, where it activates the transcription of genes that promote apoptosis (e.g., Bax, Noxa) and halt the cell cycle (e.g., p21), ultimately leading to the death of the cancer cell.[1][15]
Experimental Methodologies
This section provides generalized protocols for the purification and spectroscopic analysis of this compound. Specific buffer compositions and parameters may need optimization.
This protocol is adapted from methods employing an N-terminal Glutathione S-transferase (GST) tag for single-step purification.[16]
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the this compound gene fused to a GST tag. Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., PBS with lysozyme and DNase) and lyse the cells using sonication or a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a GST affinity chromatography column. Wash the column extensively to remove unbound proteins.
-
Tag Cleavage & Elution: Apply a specific protease (e.g., HRV 3C Protease) to the column to cleave the GST tag, eluting the pure this compound.
-
Metalation: Incubate the purified this compound with a slight molar excess of CuSO₄ or CuCl₂ to ensure full incorporation of the copper cofactor.
-
Buffer Exchange: Perform a final buffer exchange into the desired experimental buffer using a desalting column.
Apo-Azurin (copper-free) is often used as a control in spectroscopic experiments.
-
Chelation: Prepare a solution of purified Holo-Azurin in a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.4).[8]
-
Titration: Add a 0.1 M KCN solution dropwise to the protein solution while stirring gently.[8]
-
Endpoint: Continue the titration until the characteristic blue color of the solution completely disappears.[8]
-
Removal of Reagents: Immediately remove the KCN and the copper-cyanide complex by extensive dialysis or buffer exchange against a metal-free buffer.
-
Instrumentation: Use a dual-beam spectrophotometer.
-
Sample Preparation: Prepare this compound samples in a quartz cuvette with a 1 cm path length. A typical concentration is 10-50 µM in a buffer such as 20 mM HEPES.[7]
-
Measurement: Record the absorption spectrum from 250 nm to 800 nm. The buffer solution should be used as a blank reference.
-
Data Analysis: Identify the absorbance maxima at ~280 nm and ~625 nm. The ratio of A₆₂₅/A₂₈₀ can be used as an indicator of protein purity and proper copper loading. For P. aeruginosa this compound, this ratio is typically ~0.57.[7]
-
Instrumentation: Use a standard fluorimeter.
-
Sample Preparation: Prepare samples in a quartz fluorescence cuvette. Protein concentrations are typically low (e.g., 1 µM) to avoid inner filter effects.[8]
-
Measurement: Set the excitation wavelength to 295 nm to selectively excite the Trp48 residue.[8] Record the emission spectrum from 300 nm to 450 nm.
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λmax). For conformational stability studies, acquire spectra after sequential additions of a chemical denaturant (e.g., Guanidinium HCl) and plot the change in λmax or intensity versus denaturant concentration.[8]
-
Instrumentation: Use a CD spectropolarimeter equipped with a nitrogen purge.
-
Sample Preparation:
-
Far-UV (190-250 nm): Use a cuvette with a short path length (e.g., 0.1 cm) and a protein concentration of ~0.1-0.2 mg/mL. The buffer should have low chloride content to avoid high absorbance.
-
Near-UV (250-350 nm): Use a cuvette with a 1 cm path length and a protein concentration of ~1 mg/mL.
-
-
Measurement: Scan the desired wavelength range, collecting data at a defined bandwidth and averaging multiple scans to improve the signal-to-noise ratio. A buffer blank spectrum must be subtracted from the sample spectrum.
-
Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Analyze the far-UV spectrum for secondary structure content using deconvolution software.
-
Instrumentation: Use an X-band or Q-band EPR spectrometer.
-
Sample Preparation: Concentrate the protein sample to >100 µM in a suitable buffer. Add a cryoprotectant (e.g., 20-40% glycerol) if measurements will be made on frozen solutions.[12] Transfer the sample to a quartz EPR tube and flash-freeze in liquid nitrogen.
-
Measurement: Conduct measurements at cryogenic temperatures (e.g., 77 K, or as low as 2 K for pulsed experiments).[17]
-
Data Analysis: The resulting spectrum can be simulated to extract the principal components of the g-tensor and the copper hyperfine coupling tensor (A-tensor), providing detailed insight into the electronic environment of the Cu(II) ion.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins [mdpi.com]
- 3. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Exploring the anticancer potential of the bacterial protein this compound [aimspress.com]
- 6. proteopedia.org [proteopedia.org]
- 7. rsc.org [rsc.org]
- 8. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrochemical studies on the blue copper protein this compound from Alcaligenes denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EPR of azurins from Pseudomonas aeruginosa and Alcaligenes denitrificans demonstrates pH-dependence of the copper-site geometry in Pseudomonas aeruginosa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing the structure and mobility of Pseudomonas aeruginosa this compound by circular dichroism and dynamic fluorescence anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-step Purification and Characterization of Pseudomonas aeruginosa this compound. [qmro.qmul.ac.uk]
- 17. A Proton ENDOR Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of Azurin-Like Proteins: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the evolutionary conservation of Azurin-like proteins, a family of copper-containing redox proteins with significant therapeutic potential. This document delves into their structural and functional similarities across different species, with a particular focus on their anticancer properties. Detailed experimental methodologies and data are presented to facilitate further research and drug development in this promising area.
Introduction to this compound-Like Proteins
This compound, a small, blue copper protein primarily found in Pseudomonas aeruginosa, is the most extensively studied member of the cupredoxin family.[1] These proteins play a crucial role in bacterial electron transport chains.[2] Structurally, azurins are characterized by a β-barrel fold composed of eight antiparallel β-strands and a single α-helix.[3] A key feature is the type I copper center, which is responsible for their characteristic blue color and redox activity.[4]
In recent years, this compound and its peptide fragments, such as p28, have garnered significant attention for their selective anticancer activity. They can preferentially enter cancer cells and induce apoptosis and cell cycle arrest, primarily through the stabilization of the tumor suppressor protein p53.[5][6] This unique property has propelled this compound-like proteins into the forefront of novel cancer therapeutic research.
Evolutionary Conservation and Phylogenetic Distribution
This compound-like proteins are not limited to Pseudomonas aeruginosa. Homologs have been identified in various bacterial phyla, including Proteobacteria, Bacteroidetes, Verrucomicrobia, and Chloroflexi, indicating a wide and ancient distribution.[7][8] While the overall sequence identity between azurins from different phyla can be as low as 38%, the core three-dimensional structure, particularly the β-sandwich fold, is highly conserved.[7][9]
A crucial aspect of their conservation is the presence of a domain homologous to the p28 peptide of P. aeruginosa this compound.[8] This domain, corresponding to the α-helical region, is responsible for the protein's ability to enter cancer cells.[10] The conservation of this domain across diverse bacterial species suggests a conserved functional role, potentially related to inter-bacterial competition or host-pathogen interactions, which has been repurposed for anticancer activity.
Quantitative Data on Conservation
To provide a clearer picture of the evolutionary relationships, the following tables summarize the available quantitative data on the sequence and structural conservation of this compound-like proteins.
Table 1: Mean Sequence Identity of this compound-Like Proteins Across Different Bacterial Phyla
| Phylum/Superphylum | Mean Identity (%) |
| Acidobacteria | 48 |
| Chloroflexi | 41 |
| FCB group | 45 |
| Proteobacteria | 62 |
| Overall | 38 |
Data sourced from a comprehensive screening of bacterial genomes.[7]
Table 2: Redox Potentials of Representative Cupredoxins
| Protein | Organism | Redox Potential (mV vs. SHE) |
| This compound | Pseudomonas aeruginosa | +310 |
| Plastocyanin | Spinacia oleracea | +370 |
| Rusticyanin | Thiobacillus ferrooxidans | +680 |
| Stellacyanin | Rhus vernicifera | +184 |
| AcoP | Acidithiobacillus ferrooxidans | +566 |
| Amicyanin | Paracoccus denitrificans | +294 |
Note: Redox potentials can be influenced by pH and the specific experimental conditions.[1][11][12]
Table 3: Cytotoxicity of P. aeruginosa this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervix Adenocarcinoma | ~140 | 72 |
| AGS | Gastric Adenocarcinoma | ~75 | 72 |
| U2OS | Osteosarcoma | ~70 | 72 |
IC50 values were estimated from cell proliferation assays.[6]
Key Signaling Pathways in this compound's Anticancer Activity
This compound exerts its anticancer effects through multiple signaling pathways, with the p53-mediated pathway being the most prominent. It also interacts with receptor tyrosine kinases (RTKs) to inhibit cancer cell growth and angiogenesis.
The p53-Mediated Apoptotic Pathway
Upon entering a cancer cell, this compound binds to the DNA-binding domain of the p53 tumor suppressor protein.[13] This interaction stabilizes p53 by preventing its ubiquitination and subsequent degradation by E3 ubiquitin ligases like COP1.[13][14] The stabilized p53 can then accumulate in the nucleus, where it transcriptionally activates pro-apoptotic genes, leading to cell cycle arrest and apoptosis.[15]
Interaction with Receptor Tyrosine Kinases
This compound can also interfere with signaling pathways mediated by receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. It has been shown to interact with receptors such as EphB2 and VEGFR-2.[15] By binding to these receptors, this compound can inhibit their downstream signaling cascades, which are crucial for cancer cell proliferation, migration, and angiogenesis.[15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-like proteins.
Recombinant this compound Expression and Purification in E. coli
This protocol describes the expression and purification of His-tagged recombinant this compound from E. coli.[16][17]
Workflow Diagram:
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with this compound gene insert and a His-tag (e.g., pET vector)
-
LB broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
SDS-PAGE equipment and reagents
-
Anti-His tag antibody for Western blotting
Procedure:
-
Transformation: Transform the this compound expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.[18]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: Inoculate a large volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.[16]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged this compound with elution buffer.
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to check for purity and size. Confirm the identity of the protein by Western blotting using an anti-His tag antibody.[16]
MTT Cell Viability Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of purified this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% SDS, and 2% glacial acetic acid) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro this compound-p53 Interaction Assay (GST Pull-Down)
This protocol is designed to detect the direct interaction between this compound and p53 using a GST-tagged p53 as bait.[23][24][25]
Materials:
-
Purified GST-tagged p53 (bait protein)
-
Purified His-tagged this compound (prey protein)
-
Glutathione-Sepharose beads
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (Binding buffer)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE and Western blotting reagents
-
Anti-His tag antibody
Procedure:
-
Bead Preparation: Wash Glutathione-Sepharose beads with binding buffer.
-
Bait Binding: Incubate the purified GST-p53 with the beads for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind.
-
Washing: Wash the beads with wash buffer to remove unbound GST-p53.
-
Prey Incubation: Add the purified His-tagged this compound to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the presence of this compound, which would indicate an interaction with GST-p53.
Co-Immunoprecipitation (Co-IP) of this compound and p53 from Cell Lysates
This protocol is used to investigate the interaction of this compound and p53 within a cellular context.[26][27][28][29]
Procedure:
-
Cell Culture and Treatment: Culture cancer cells that endogenously express p53. Treat the cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p53 antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immunocomplexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-azurin antibody to detect co-immunoprecipitated this compound.
Conclusion
This compound-like proteins represent a highly conserved family of bacterial proteins with significant potential as novel anticancer agents. Their evolutionary conservation, particularly of the p28 domain responsible for cancer cell entry, suggests a robust and conserved mechanism of action. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this fascinating class of proteins. Future research should focus on a broader screening of this compound-like proteins from diverse microbial sources to identify novel candidates with enhanced efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of this compound from Alcaligenes denitrificans at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phylogenetic Analysis of Six-Domain Multi-Copper Blue Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Actions of this compound and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein-protein interactions and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Coding Gene: Origin and Phylogenetic Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cupredoxins – A study of how proteins may evolve to use metals for bioenergetic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 18. E. coli protein expression and purification [protocols.io]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Post-Translational Modifications of Bacterial Azurin: A Technical Guide
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive technical guide detailing the post-translational modifications (PTMs) of the bacterial protein Azurin has been compiled, offering a critical resource for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the known modifications, with a particular focus on the lipid-modified this compound (Laz) found in Neisseria species, and outlines detailed experimental protocols for their identification and characterization.
Executive Summary
This compound, a small, copper-containing redox protein, plays a significant role in bacterial electron transport and has garnered considerable interest for its potential anticancer properties. While the structure and function of the unmodified protein are well-studied, its post-translational modifications represent a burgeoning area of research with implications for its physiological roles and therapeutic applications. This technical guide synthesizes the current knowledge on this compound PTMs, presenting quantitative data, detailed methodologies, and visual workflows to facilitate further investigation in this field. The primary confirmed PTM of this compound is lipidation, specifically in Neisseria species, where it is known as Laz. This modification involves the attachment of a lipid moiety to the N-terminal cysteine residue, anchoring the protein to the bacterial membrane.
Post-Translational Lipidation of this compound (Laz) in Neisseria
The most well-characterized PTM of an this compound-family protein is the N-terminal lipidation of Laz in pathogenic Neisseria species, such as N. gonorrhoeae and N. meningitidis. This modification is critical for tethering the protein to the bacterial membrane.
The Lipidation Process
The lipidation of bacterial lipoproteins, including Laz, is a multi-step enzymatic process that occurs at the inner membrane. It involves a conserved pathway of three key enzymes:
-
Prolipoprotein diacylglyceryl transferase (Lgt): This enzyme initiates the process by transferring a diacylglycerol group from a phospholipid to the sulfhydryl group of a conserved cysteine residue within the lipoprotein signal peptide's "lipobox" motif.
-
Lipoprotein signal peptidase (LspA): Following diacylglycerylation, LspA cleaves the signal peptide, leaving the now lipid-modified cysteine as the new N-terminal amino acid.
-
Apolipoprotein N-acyltransferase (Lnt): In many Gram-negative bacteria, a third acylation step occurs where Lnt transfers a fatty acid from a phospholipid to the free amino group of the N-terminal cysteine, resulting in a triacylated lipoprotein. While Lgt and LspA are essential in many bacteria, the requirement for Lnt can vary[1][2].
Subcellular Localization and Functional Implications
The subcellular localization of Laz appears to differ between Neisseria species. In N. meningitidis, Laz is reportedly exposed on the outer membrane surface[3]. However, in N. gonorrhoeae, it is not surface-displayed[4][5]. This difference in localization has significant implications for its potential role as a vaccine candidate and its interaction with other proteins.
The function of Laz lipidation is primarily to anchor the protein to the membrane, which is crucial for its role in electron transport. In Neisseria, Laz acts as an electron donor to cytochrome c peroxidase, a key enzyme in detoxifying hydrogen peroxide[6]. The membrane attachment facilitates efficient electron transfer between membrane-associated components of the respiratory chain.
Quantitative Data on this compound Post-Translational Modifications
Quantitative data on the PTMs of this compound are sparse. The most relevant information pertains to the expression levels of Laz under different conditions and its conservation.
| Modification Type | Protein | Organism | Quantitative Data | Reference |
| Lipidation | Laz | Neisseria gonorrhoeae | Expression increases ~3-fold during anaerobiosis. | [5] |
| Lipidation | Laz | Neisseria spp. | The primary allele (Allele 15) is found in over 70% of N. gonorrhoeae isolates in the PubMLST database. | [5] |
Experimental Protocols
Enrichment of Bacterial Lipoproteins using Triton X-114 Phase Partitioning
This method is widely used for the enrichment of hydrophobic proteins, including lipoproteins, from bacterial cell lysates[4][5].
Methodology:
-
Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer (e.g., Tris-buffered saline). Cells are then lysed using mechanical disruption (e.g., sonication or French press).
-
Solubilization: The cell lysate is incubated with Triton X-114 on ice to solubilize membrane proteins.
-
Phase Separation: The solution is warmed to induce phase separation of the Triton X-114. Hydrophobic proteins, including lipoproteins, partition into the detergent-rich phase.
-
Protein Precipitation: Proteins in the detergent phase are precipitated using acetone or ethanol.
-
Verification: The enriched lipoprotein fraction can be analyzed by SDS-PAGE and Western blotting using an anti-Azurin antibody.
Mass Spectrometry Analysis of Lipidated this compound (Laz)
Mass spectrometry is a powerful tool for the definitive identification and structural characterization of lipoprotein modifications[4].
Methodology:
-
Protein Digestion: The enriched lipoprotein sample is subjected to in-gel or in-solution digestion with a protease, typically trypsin.
-
Lipopeptide Extraction: Due to their hydrophobicity, N-terminal lipopeptides may not be efficiently analyzed in standard proteomics workflows. A specific extraction step using an organic solvent mixture (e.g., chloroform-methanol) can be employed to isolate these peptides[4].
-
Mass Spectrometry: The extracted lipopeptides are analyzed by MALDI-TOF MS or LC-MS/MS.
-
MALDI-TOF MS: This technique is well-suited for the analysis of hydrophobic lipopeptides. The mass difference between the experimentally observed mass and the theoretical mass of the unmodified N-terminal peptide can confirm the presence and mass of the lipid modification.
-
LC-MS/MS: Tandem mass spectrometry can provide fragmentation data to confirm the peptide sequence and, in some cases, provide structural information about the attached lipid moiety.
-
-
Data Analysis: The acquired mass spectra are analyzed to identify the N-terminal peptide of this compound and determine the mass of the modification. This information can be used to deduce the composition of the lipid anchor.
In Vivo Cross-Linking to Study Laz Interactions
To investigate the interaction of Laz with other proteins in its native membrane environment, in vivo cross-linking can be performed using membrane-permeable cross-linkers like dithiobis(succinimidyl propionate) (DSP)[4][7].
Methodology:
-
Cell Culture and Cross-Linking: Neisseria cells are grown to the desired density. DSP, dissolved in a solvent like DMSO, is added to the cell suspension and incubated to allow for cross-linking of proximal proteins.
-
Quenching: The cross-linking reaction is stopped by adding a quenching buffer (e.g., Tris-HCl) that reacts with excess DSP.
-
Cell Lysis and Immunoprecipitation: The cross-linked cells are lysed, and the protein of interest (e.g., a tagged version of Laz or its suspected binding partner) is immunoprecipitated.
-
Elution and Cross-Linker Cleavage: The protein complexes are eluted from the beads. The disulfide bond in the DSP cross-linker is then cleaved using a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Analysis: The interacting proteins are identified by Western blotting or mass spectrometry.
Other Potential Post-Translational Modifications
Despite extensive research on this compound from various bacterial species, particularly Pseudomonas aeruginosa, there is currently a lack of definitive evidence for other common PTMs such as glycosylation or phosphorylation on the this compound protein itself. While some studies have noted anomalous migration of Laz from certain Neisseria isolates on SDS-PAGE, suggesting potential additional modifications, these have not been structurally characterized[5]. Further research is required to explore the full landscape of this compound PTMs across different bacterial species.
Conclusion and Future Directions
The post-translational modification of bacterial this compound, particularly the lipidation of Laz in Neisseria, is a key determinant of its subcellular localization and function in bacterial physiology. The methodologies outlined in this guide provide a framework for the detailed investigation of these modifications. Future research should focus on the precise structural elucidation of the lipid moieties attached to Laz, quantitative analysis of lipidation under various physiological conditions, and a broader search for other potential PTMs on this compound from a wider range of bacterial species. A deeper understanding of this compound PTMs will undoubtedly provide new insights into its biological roles and may open new avenues for the development of novel therapeutics and vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of apolipoprotein N‐acyl transferase, Lnt, in the lipidation of factor H binding protein of Neisseria meningitidis strain MC58 and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies on Laz, a promiscuous anticancer Neisserial protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Expressing and Purifying Recombinant Azurin: A Guide for Researchers
Application Notes and Protocols for High-Yield Production of a Promising Anti-Cancer Protein
Introduction
Azurin, a small, copper-containing redox protein naturally produced by Pseudomonas aeruginosa, has garnered significant interest in the scientific and pharmaceutical communities.[1][2][3] This protein, a member of the cupredoxin family, plays a crucial role in the bacterial electron transport chain.[2][4] Beyond its physiological function, this compound has demonstrated promising anti-cancer, anti-HIV, and anti-parasitic properties, making it a compelling candidate for therapeutic development.[5][6] The ability of this compound to selectively induce apoptosis in cancer cells, potentially through interactions with tumor suppressor proteins like p53, underscores its therapeutic potential.[2][5]
This document provides detailed protocols for the expression and purification of recombinant this compound in Escherichia coli, a robust and cost-effective system for producing heterologous proteins.[2][7][8] The methodologies outlined below are designed for researchers, scientists, and drug development professionals to achieve high yields of pure, biologically active this compound for further investigation and application.
Principle of Recombinant this compound Production
The production of recombinant this compound in E. coli involves several key steps:
-
Gene Cloning: The gene encoding this compound is cloned into a suitable expression vector, often containing a promoter for high-level transcription (e.g., T7 promoter) and an affinity tag (e.g., polyhistidine-tag or GST-tag) to facilitate purification.[2][5][9]
-
Transformation: The recombinant vector is introduced into a suitable E. coli expression host strain, such as BL21(DE3) or Rosetta, which are optimized for protein expression.[2][5][7]
-
Induction of Expression: Protein expression is induced by adding a specific chemical agent, most commonly Isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers the transcription of the this compound gene.[2]
-
Cell Lysis and Protein Extraction: The E. coli cells are harvested and lysed to release the expressed this compound protein.
-
Purification: The recombinant this compound is purified from the cell lysate using chromatography techniques that exploit the properties of the affinity tag or the intrinsic characteristics of the protein.[2][4][5]
-
Characterization: The purity, identity, and concentration of the purified this compound are confirmed using various analytical methods.[1][5]
Experimental Workflow for Recombinant this compound Production
Caption: A schematic overview of the recombinant this compound production workflow.
Detailed Protocols
Expression of Recombinant this compound in E. coli
This protocol is optimized for the expression of His-tagged or GST-tagged this compound in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) cells containing the this compound expression vector
-
Luria-Bertani (LB) broth and agar plates
-
Appropriate antibiotic (e.g., Ampicillin, Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)
-
Incubator shaker
Protocol:
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
-
Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).
-
Growth Monitoring: Incubate the culture at 37°C with shaking. Monitor the optical density at 600 nm (OD600) until it reaches 0.6-0.8.
-
Induction: Once the desired OD600 is reached, cool the culture to the induction temperature. Add IPTG to a final concentration of 0.2-0.5 mM to induce protein expression.[2]
-
Expression Incubation: Incubate the culture for an extended period at a lower temperature to enhance protein solubility and proper folding. A common condition is 12-16 hours at 16-28°C with shaking.[2][10]
| Parameter | Recommended Condition | Notes |
| E. coli Strain | BL21(DE3), Rosetta(DE3) | Rosetta strains contain a plasmid with tRNAs for rare codons, which can improve expression.[7] |
| Expression Vector | pET series (e.g., pET20b, pET22b), pGEX series | pET vectors utilize a strong T7 promoter.[2][5][8] pGEX vectors provide a GST tag.[9] |
| Inducer (IPTG) | 0.2 - 0.5 mM | Lower concentrations can sometimes improve protein solubility.[11] |
| Induction Temperature | 16 - 28 °C | Lower temperatures slow down protein synthesis, which can promote proper folding.[2][10][11] |
| Induction Time | 4 - 16 hours | Longer induction times at lower temperatures often yield more soluble protein.[2][6][10] |
Purification of Recombinant this compound
This protocol describes the purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC). A similar principle applies to GST-tagged this compound using glutathione-based affinity chromatography.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM Imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole)
-
Ni-NTA or other IMAC resin
-
Lysozyme, DNase I
-
Protease inhibitor cocktail
-
Chromatography column
Protocol:
-
Cell Harvest: Centrifuge the induced cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20-30 mL per liter of culture). Add lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble this compound.
-
Affinity Chromatography:
-
Equilibrate the IMAC column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound this compound with Elution Buffer.
-
-
Copper Reconstitution (Optional but Recommended): To ensure full metalation of this compound, the purified protein can be incubated with a slight molar excess of copper sulfate (CuSO₄) followed by a desalting or dialysis step to remove unbound copper.[1][3] This is crucial for the protein's characteristic blue color and biological activity.
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
| Purification Method | Tag | Principle | Typical Yield | Purity |
| IMAC | Polyhistidine (6xHis) | Histidine residues bind to immobilized nickel or cobalt ions. | 70 mg/L | >98% |
| GST Affinity | Glutathione S-Transferase | GST tag binds to immobilized glutathione. | High | High |
| Ion Exchange | None (or after tag removal) | Separation based on net charge. | Variable | High |
| Size Exclusion | None (or after tag removal) | Separation based on molecular size. | Variable | High |
Data compiled from multiple sources.[4][5][12]
Characterization of Purified this compound
Caption: Key methods for characterizing purified recombinant this compound.
-
SDS-PAGE: To assess purity and confirm the expected molecular weight (~14 kDa for mature this compound).[2][5] A single band at the correct size indicates high purity.[2]
-
Western Blot: To confirm the identity of the protein using an anti-His-tag or anti-azurin antibody.[2][5]
-
UV-Visible Spectroscopy: Holo-azurin (copper-bound) exhibits a characteristic absorption peak at around 625-630 nm, which is indicative of the type I copper center. The ratio of absorbance at 625 nm to 280 nm (A625/A280) can be used to assess the degree of copper incorporation.[9][13]
-
Protein Concentration: Determined using standard methods such as the Bradford or BCA assay.
-
Mass Spectrometry: To confirm the precise molecular mass of the purified protein.[1]
-
Circular Dichroism (CD) Spectroscopy: To confirm the secondary structure and proper folding of the protein.[1][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Expression | - Codon bias- Protein toxicity- Inefficient promoter | - Use a host strain with rare tRNAs (e.g., Rosetta).[10]- Lower induction temperature and IPTG concentration.[11]- Use a vector with a strong, tightly regulated promoter.[7] |
| Insoluble Protein (Inclusion Bodies) | - High expression rate- Improper folding | - Lower the induction temperature (16-20°C).[10][11]- Reduce IPTG concentration.[11]- Co-express with molecular chaperones.[11] |
| Low Purity after Affinity Chromatography | - Non-specific binding- Inefficient washing | - Increase imidazole concentration in the wash buffer (for IMAC).- Increase the number of column washes.- Consider adding a secondary purification step (e.g., size exclusion or ion exchange chromatography).[4] |
| Purified Protein is Colorless | - Lack of copper incorporation | - Supplement the growth media with copper sulfate (e.g., 5 µg/mL).[4]- Perform in vitro copper reconstitution after purification.[1] |
Conclusion
The protocols and guidelines presented here offer a comprehensive framework for the successful expression and purification of recombinant this compound. By optimizing expression conditions and employing robust purification strategies, researchers can obtain high yields of pure, functional this compound. This will facilitate further investigation into its promising therapeutic properties and pave the way for its potential application in drug development.
References
- 1. Single-step Purification and Characterization of Pseudomonas aeruginosa this compound. [qmro.qmul.ac.uk]
- 2. The Production of Recombinant this compound from Pseudomonas aeruginosa and Its Ability to Induce Apoptosis in Various Breast Cancer Cell Lines [mdpi.com]
- 3. Single-step purification and characterization of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 11. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 12. Computational Modeling, High-Level Soluble Expression and In Vitro Cytotoxicity Assessment of Recombinant Pseudomonas aeruginosa this compound: A Promising Anti-Cancer Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and characterization of a non-reconstitutable this compound, obtained by heterologous expression of the Pseudomonas aeruginosa azu gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Yield Extraction and Purification of Azurin from Pseudomonas aeruginosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azurin is a small, periplasmic blue copper protein of approximately 14 kDa, naturally produced by the bacterium Pseudomonas aeruginosa.[1][2] It functions as an electron carrier in the bacterial denitrification pathway.[1][3][4][5] Beyond its physiological role, this compound has garnered significant interest in the pharmaceutical and biomedical fields due to its selective penetration into cancer cells and its ability to induce apoptosis, making it a promising candidate for anticancer therapies.[6][7][8] This document provides a detailed protocol for the high-yield production of recombinant this compound in Escherichia coli, followed by its extraction and purification.
Experimental Protocols
The following protocols detail the expression of recombinant this compound with a C-terminal 6xHis tag in E. coli, followed by purification using Immobilized Metal Affinity Chromatography (IMAC). This method is favored for its high yield and the ability to obtain a highly purified protein.[2]
Gene Cloning and Expression Vector Preparation
-
Gene Amplification: The azu gene (approximately 437 bp) is amplified from the genomic DNA of Pseudomonas aeruginosa using PCR.[9]
-
Vector Insertion: The amplified gene is inserted into an expression vector, such as pET22b(+) or pET20b, which allows for expression with a C-terminal histidine tag for purification.[9][10]
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[9][10]
Recombinant Protein Expression and Cell Harvest
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin) with a single colony of the transformed E. coli BL21(DE3). Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Periplasmic Protein Extraction
This compound is a periplasmic protein.[1][2][3] A gentle osmotic shock procedure can be used to selectively release periplasmic contents, reducing contamination from cytoplasmic proteins.
-
Resuspension: Resuspend the cell pellet in 30 mL of ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
-
Incubation: Incubate on ice for 10 minutes with occasional stirring.
-
Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Shock: Resuspend the pellet in 20 mL of ice-cold 5 mM MgSO4. This rapid change in osmotic pressure lyses the outer membrane, releasing periplasmic proteins.
-
Incubation: Incubate on ice for 10 minutes.
-
Collection: Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic proteins, including this compound. Collect this fraction.
This compound Purification via IMAC
-
Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., ProBond™ resin) with 5-10 column volumes of binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[9]
-
Loading: Load the periplasmic extract onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the fractions.
Quality Control and Quantification
-
SDS-PAGE: Analyze the purified fractions using 15% SDS-PAGE to confirm the purity and molecular weight of the this compound protein. A single band should be visible at approximately 14-16 kDa.[9][11]
-
Spectrophotometry:
-
Measure the absorbance of the purified protein solution. The ratio of absorbance at 625 nm to 280 nm (A625/A280) can be used to assess the purity and copper incorporation. For pure holo-azurin, this ratio is approximately 0.58.[5][12]
-
The concentration of the metalated (blue) this compound can be determined using its molar extinction coefficient at ~630 nm, which is 5070 M⁻¹cm⁻¹.[11]
-
-
Dialysis: Dialyze the purified protein fractions against a suitable buffer (e.g., PBS, pH 7.4) to remove imidazole and for storage.
Data Presentation
The following tables summarize typical quantitative data for recombinant this compound production.
| Parameter | Typical Value | Reference |
| Molecular Weight (SDS-PAGE) | 14 - 16 kDa | [9][11] |
| Molecular Weight (LC/MS) | ~13.88 kDa | [9] |
| Purity (A625/A280 Ratio) | ~0.58 | [5][12] |
| Yield from Recombinant Culture | ~70 mg/L | [10] |
| IC50 (MCF-7 Breast Cancer Cells) | ~25.4 µg/mL | [9] |
Table 1: Quantitative data for purified recombinant this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of recombinant this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Production of Recombinant this compound from Pseudomonas aeruginosa and Its Ability to Induce Apoptosis in Various Breast Cancer Cell Lines [mdpi.com]
- 3. Single-step Purification and Characterization of Pseudomonas aeruginosa this compound. [qmro.qmul.ac.uk]
- 4. Single-step purification and characterization of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The functions of this compound of Pseudomonas aeruginosa and human mammaglobin-A on proapoptotic and cell cycle regulatory genes expression in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of a non-reconstitutable this compound, obtained by heterologous expression of the Pseudomonas aeruginosa azu gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Azurin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azurin is a small, 14 kDa, blue copper-containing protein secreted by Pseudomonas aeruginosa.[1] In recent years, it has garnered significant attention in cancer research due to its ability to preferentially enter various cancer cells over normal cells, making it a promising candidate for targeted drug delivery and cellular imaging.[2][3][4] this compound and its peptide fragment, p28, induce apoptosis and inhibit tumor growth by forming a complex with the tumor suppressor protein p53, stabilizing it, and preventing its degradation.[1][2][4] This inherent tumor-targeting capability makes labeled this compound an excellent tool for visualizing cancer cells and studying its therapeutic mechanisms.
These application notes provide detailed methods for labeling this compound for cellular imaging using three common bioconjugation strategies: chemical labeling with fluorescent dyes, genetic fusion to fluorescent proteins, and conjugation to quantum dots.
Method 1: Chemical Labeling with Amine-Reactive Dyes
Chemical labeling via N-hydroxysuccinimide (NHS) esters is a robust and widely used method for attaching fluorescent dyes to proteins. NHS esters react with primary amines, such as the ε-amino groups of lysine residues and the N-terminus, to form stable amide bonds.
Quantitative Data: Amine-Reactive Dye Labeling
The selection of a fluorescent dye and the dye-to-protein ratio are critical for optimal labeling. Over-labeling can lead to protein denaturation and fluorescence quenching, while under-labeling results in a poor signal. The following tables provide photophysical properties for a dye previously used to label this compound (ATTO655) and recommended labeling parameters for NHS-ester reactions.[5][6]
Table 1: Photophysical Properties of ATTO655
| Property | Value | Reference |
|---|---|---|
| Max. Excitation (λex) | 663 nm | [7] |
| Max. Emission (λem) | 684 nm | [7] |
| Molar Extinction Coefficient (εmax) | 125,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φf) | 0.30 | [7] |
| Fluorescence Lifetime (τfl) | 1.8 ns |[7] |
Table 2: Recommended Parameters for NHS Ester Labeling of Proteins
| Parameter | Recommended Value | Notes | Reference |
|---|---|---|---|
| Protein Concentration | 2.5 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 50 mM Sodium Borate | Must be amine-free (e.g., no Tris). | [9] |
| Reaction pH | 8.3 - 8.5 | Ensures primary amines are deprotonated and reactive. | [9] |
| Dye:Protein Molar Ratio | 8:1 to 15:1 | This should be optimized for each specific protein. | [8][9] |
| Incubation Time | 1 hour at Room Temperature | Longer times (up to 18 hours) can increase the degree of labeling. | |
Experimental Protocol: NHS Ester Labeling of this compound
This protocol details the steps for labeling purified this compound with an amine-reactive fluorescent dye.
Materials:
-
Purified this compound (MW ≈ 14 kDa)
-
Amine-reactive (NHS Ester) fluorescent dye (e.g., ATTO655-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Sephadex® G-25 desalting column or similar
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare this compound Solution:
-
Dissolve or buffer-exchange purified this compound into the Reaction Buffer to a final concentration of 2.5 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine) or ammonium salts.
-
-
Prepare Dye Stock Solution:
-
Allow the vial of NHS-ester dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of dye stock solution needed to achieve a 10:1 molar ratio of dye to this compound.
-
While gently stirring the this compound solution, add the calculated volume of dye stock solution dropwise.[8]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Equilibrate a Sephadex® G-25 desalting column with PBS.
-
Load the reaction mixture onto the column to separate the labeled this compound from the unreacted free dye.
-
The first colored band to elute is the dye-labeled protein. Collect this fraction.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's maximum absorbance wavelength (Amax).
-
Calculate the protein concentration using the following formula to correct for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the dye's correction factor (A₂₈₀ / Aₘₐₓ) and ε_protein is the molar extinction coefficient of this compound.
-
-
Calculate the DOL:
-
DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
-
-
-
Storage:
-
Store the labeled this compound conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 50% and store at -20°C.[8]
-
Workflow Diagram: NHS Ester Labeling
Method 2: Genetic Labeling with Fluorescent Proteins
Genetically encoding a fluorescent protein (FP) tag, such as Green Fluorescent Protein (GFP), is a powerful method for visualizing proteins in living cells.[10][11] An this compound-FP fusion protein can be expressed directly within the target cells, eliminating the need for protein purification and chemical labeling.
Experimental Protocol: Creating an this compound-GFP Fusion Construct
This protocol outlines the general molecular biology steps to create a plasmid that expresses this compound fused to GFP for subsequent transfection into mammalian cells.
Materials:
-
Plasmid containing the this compound gene
-
Mammalian expression vector containing a GFP gene (e.g., pEGFP-N1 or pEGFP-C1 from Clontech)
-
Restriction enzymes and T4 DNA ligase
-
High-fidelity DNA polymerase for PCR
-
Primers for amplifying the this compound gene
-
Competent E. coli for cloning
-
DNA purification kits (PCR cleanup, plasmid miniprep)
Procedure:
-
Primer Design and PCR Amplification:
-
Design PCR primers to amplify the this compound coding sequence.
-
The forward primer should include a restriction site that is compatible with the multiple cloning site (MCS) of the GFP vector.
-
The reverse primer should also contain a compatible restriction site and must be designed to remove the stop codon of this compound, ensuring a continuous open reading frame with the downstream GFP tag.
-
Perform PCR using a high-fidelity polymerase to amplify the this compound gene.
-
-
Purification and Digestion:
-
Purify the PCR product using a PCR cleanup kit.
-
Digest both the purified this compound PCR product and the GFP vector with the selected restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Set up a ligation reaction using T4 DNA ligase to insert the this compound gene into the digested GFP vector.
-
Incubate as recommended by the enzyme manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate (e.g., LB agar with kanamycin for pEGFP vectors).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the this compound gene by restriction digest analysis and/or Sanger sequencing.
-
-
Transfection and Imaging:
-
Once confirmed, the this compound-GFP plasmid can be transfected into the desired cancer cell line using standard transfection protocols (e.g., lipid-based reagents).
-
After 24-48 hours of expression, the cellular localization and dynamics of the this compound-GFP fusion protein can be visualized using fluorescence microscopy.
-
Workflow Diagram: this compound-GFP Fusion Construct
Method 3: Quantum Dot (QD) Conjugation
Quantum dots are semiconductor nanocrystals with unique photophysical properties, including high brightness, photostability, and size-tunable emission spectra, making them excellent probes for long-term cellular imaging.[12][13] Proteins can be conjugated to QDs through various methods, including covalent linkage using carbodiimide chemistry or non-covalent self-assembly.[14][15]
Experimental Protocol: EDC/NHS-Mediated QD Conjugation
This protocol describes the covalent conjugation of this compound to carboxyl-functionalized QDs using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS chemistry.
Materials:
-
Carboxyl-functionalized, water-soluble Quantum Dots (e.g., CdSe/ZnS)
-
Purified this compound
-
Activation Buffer: 10 mM MES buffer, pH 6.0
-
Coupling Buffer: 100 mM Sodium Borate buffer, pH 8.5
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Quenching Solution: 1 M Glycine
-
Size-exclusion chromatography or centrifugal filtration units for purification
Procedure:
-
Activate Quantum Dots:
-
Resuspend carboxyl-functionalized QDs in Activation Buffer.
-
Add Sulfo-NHS to the QD solution to a final concentration of 5 mM.
-
Add EDC to a final concentration of 2 mM.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a reactive Sulfo-NHS ester.
-
-
Prepare this compound:
-
During the QD activation, buffer-exchange the purified this compound into the Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately after activation, purify the activated QDs from excess EDC/Sulfo-NHS using a desalting column or spin filtration, eluting with MES buffer.
-
Add the purified, activated QDs to the this compound solution. The molar ratio of this compound to QDs should be optimized, but a starting point of 10:1 to 20:1 is common.[14]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quench and Purify:
-
Add Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any remaining reactive ester groups.
-
Purify the this compound-QD conjugate from unreacted protein and quenching reagents using size-exclusion chromatography or centrifugal filtration.
-
-
Characterization and Storage:
-
Characterize the conjugate to confirm successful labeling (e.g., via gel electrophoresis mobility shift or dynamic light scattering).
-
Store the this compound-QD conjugates at 4°C, protected from light.
-
Cellular Uptake and Imaging of Labeled this compound
This compound and its p28 fragment preferentially enter cancer cells through a mechanism involving caveolae-mediated endocytosis.[2][3] This pathway avoids degradation in the lysosome, allowing the protein to reach the cytoplasm and interact with its intracellular targets, such as p53.[2]
Protocol: Live Cell Imaging of Labeled this compound
-
Cell Culture: Plate the target cancer cell line (e.g., human melanoma UISO-Mel2) on glass-bottom imaging dishes and grow to 60-80% confluency.
-
Incubation: Replace the culture medium with fresh medium containing the labeled this compound conjugate (e.g., 1-10 µM of fluorescent dye-labeled this compound).
-
Washing: After the desired incubation time (e.g., 1-4 hours), gently wash the cells three times with warm PBS or culture medium to remove non-internalized conjugate.
-
Imaging: Add fresh culture medium to the cells and visualize them using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore.
Diagram: this compound Cellular Entry and p53 Interactiondot
// Nodes Az [label="Labeled this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [shape=plaintext, label="Cancer Cell Membrane"]; Caveolae [label="Caveolae-Mediated\nEndocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoplasm [label="Cytoplasm", shape=ellipse, style=dashed, color="#5F6368"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [label="this compound-p53 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Ubiquitin-Mediated\nDegradation", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=dashed, color="#5F6368"]; Apoptosis [label="Upregulation of\nPro-Apoptotic Genes\n(e.g., Bax)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Az -> Caveolae [label=" Binds to\nReceptor"]; Caveolae -> p53 [label=" Enters Cytoplasm,\nBypasses Lysosome"]; p53 -> Degradation [style=dashed, label=" Normally Degraded"]; Az -> Complex; p53 -> Complex; Complex -> Degradation [arrowhead=tee, label=" Blocks"]; Complex -> Nucleus [label=" Translocates"]; Nucleus -> Apoptosis [label=" Stabilized p53\nActivates Transcription"]; }
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Noncationic peptides obtained from this compound preferentially enter cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Fluorescence Correlation Spectroscopy of Labeled this compound Reveals Photoinduced Electron Transfer between Label and Cu Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. stressmarq.com [stressmarq.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. Single-step conjugation of antibodies to quantum dots for labeling cell surface receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum Dots Labeling Proteins - CD Bioparticles [cd-bioparticles.com]
- 14. chem.fsu.edu [chem.fsu.edu]
- 15. Principles of conjugating quantum dots to proteins via carbodiimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Azurin in Advanced Biosensor Development
Introduction
Azurin, a small, blue copper protein of approximately 14kDa, is found in bacteria such as Pseudomonas aeruginosa.[1] It functions as an electron carrier, moderating single-electron transfer between enzymes in the cytochrome chain through the oxidation-reduction cycle of its copper ion (Cu(I)/Cu(II)).[1][2] Beyond its physiological role in bacterial denitrification, this compound has garnered significant interest in biotechnology and medicine.[1][2] Its remarkable stability, inherent redox properties, and, most notably, its specific binding affinity for the tumor suppressor protein p53 make it an excellent candidate for the development of highly sensitive and selective biosensors.[1][3][4] This document provides an overview of this compound's applications in biosensor technology, complete with performance data and detailed experimental protocols for researchers.
Core Principles of this compound-Based Biosensors
This compound-based biosensors leverage two primary properties of the protein:
-
Redox Activity: The copper center in this compound can be readily oxidized and reduced. This electron transfer capability is central to its use in electrochemical biosensors, where the binding of an analyte can modulate the electron transfer rate, generating a measurable electrical signal.[5][6]
-
Biorecognition: this compound exhibits a specific and stable interaction with the human tumor suppressor protein p53.[3][4] This specific affinity allows this compound to act as a highly selective biological recognition element for detecting p53, a critical biomarker in many cancers.[7]
These principles are applied in various biosensor formats, most notably electrochemical and optical sensors, to detect cancer biomarkers and other relevant molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. SERS-based nanobiosensing for ultrasensitive detection of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical nucleic acid detection based on parallel structural dsDNA/recombinant this compound hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Immobilized His-tagged this compound as a Model Interface for the Investigation of Vectorial Electron Transfer in Biological Systems | IMM Container [imm.cnr.it]
- 7. researchgate.net [researchgate.net]
Protocol for Assessing Azurin-Induced Apoptosis in Cell Culture
Application Note
Introduction
Azurin, a cupredoxin protein secreted by Pseudomonas aeruginosa, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in various cancer cell lines while showing minimal toxicity to normal cells.[1][2][3] This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the apoptotic effects of this compound in a cell culture setting. The methodologies detailed herein cover the assessment of cell viability, the quantification of apoptotic cells, the measurement of key enzymatic activities in the apoptotic cascade, and the analysis of protein expression changes in the core signaling pathways.
This compound's primary mechanism of action involves the stabilization of the tumor suppressor protein p53.[1][3] By forming a complex with p53, this compound prevents its ubiquitination and subsequent degradation, leading to an accumulation of p53 in the nucleus.[3] This, in turn, transcriptionally upregulates pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade.[1][3] Additionally, this compound has been shown to interfere with receptor tyrosine kinase signaling pathways, such as the one involving EphB2, further contributing to its anti-cancer effects. This multi-targeted approach makes this compound a compelling candidate for cancer therapy.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | 25.6 µg/mL | 48h | [2][4] |
| MDA-MB-231 | Breast Cancer | >100 µM | 72h | [5] |
| HCC38 | Breast Cancer | Not specified | 24h | [1] |
| T-47D | Breast Cancer | 72 ± 3 µg/mL | Not specified | [6] |
| ZR-75-1 | Breast Cancer | 72 ± 3 µg/mL | Not specified | [6] |
| HeLa | Cervical Cancer | ~140 µM | 72h | [5] |
| AGS | Gastric Adenocarcinoma | ~75 µM | 72h | [5] |
| U2OS | Osteosarcoma | ~70 µM | 72h | [5] |
| YD-9 | Oral Squamous Carcinoma | ~100 µg/mL | 48h | [7] |
| MG-63 | Osteosarcoma | >200 µg/mL | 48h | [7] |
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | This compound Concentration | Incubation Time | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (% increase) | Reference |
| MCF-7 | IC50 (77.81 µg/mL) | Not specified | 5.15% | 13.74% | ~12-fold increase | [6] |
| HeLa | 100 µM | 72h | Not specified | Not specified | 6.9 ± 3.2% (hypoploid) | [5] |
| AGS | 100 µM | 72h | Not specified | Not specified | 14.9 ± 4.6% (hypoploid) | [5] |
| U2OS | 100 µM | 72h | Not specified | Not specified | 6.8 ± 3.9% (hypoploid) | [5] |
Table 3: Caspase-3/7 Activity in this compound-Treated Cancer Cells
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Caspase-3/7 Activity | Reference |
| MCF-7 | IC50 | 24h | Significant Increase (Highest among tested) | [1] |
| MDA-MB-231 | IC50 | 24h | Significant Increase | [1] |
| HCC38 | IC50 | 24h | Significant Increase | [1] |
| LN-229 | ≥ 1 µg/mL | Not specified | Marked Increase | [8] |
| U-373 (p53 mutant) | ≥ 1 µg/mL | Not specified | Lower Increase | [8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound protein (purified)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound protein
-
PBS, sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the culture supernatant containing any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound protein
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the untreated control.
Western Blot Analysis of Apoptotic Proteins (p53, Bax, Bcl-2)
This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound protein
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended starting dilutions: p53 1:1000, Bax 1:1000, Bcl-2 1:1000, β-actin 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its assessment.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial cupredoxin this compound as an inducer of apoptosis and regression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inter-publishing.com [inter-publishing.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. This compound a potent anticancer and antimicrobial agent isolated from a novel Pseudomonas aeruginosa strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial delivery of the anti-tumor this compound-like protein Laz to glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Azurin-p53 Interaction: A Guide to Key Research Techniques
For Researchers, Scientists, and Drug Development Professionals
The interaction between the bacterial protein Azurin and the tumor suppressor protein p53 is a focal point in cancer research, offering a promising avenue for novel therapeutic strategies. This compound has been shown to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] Understanding the intricacies of this protein-protein interaction is paramount for the development of this compound-based anticancer drugs. This document provides detailed application notes and protocols for a range of biophysical and biochemical techniques employed to elucidate the this compound-p53 binding mechanism.
I. Biophysical Characterization of the this compound-p53 Interaction
A variety of sophisticated techniques are utilized to define the binding affinity, kinetics, and structural details of the this compound-p53 complex.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[4][5] It provides quantitative data on association and dissociation rate constants, as well as binding affinity.[4][6]
Table 1: Quantitative Analysis of this compound-p53 Interaction via SPR
| Interacting Molecules | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (µM) | Reference |
| This compound and p53 | Not explicitly stated | Not explicitly stated | ~5-10 | [7] |
| This compound and p53 (in the presence of Mdm2) | Decreased | Not explicitly stated | Increased | [6] |
| p28 and p53 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound-p53 Interaction
Objective: To determine the binding kinetics and affinity of this compound for p53.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p53 protein
-
Recombinant Pseudomonas aeruginosa this compound
-
Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Procedure:
-
Chip Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize p53 to the desired level by injecting a solution of p53 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without p53 immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 to 10 µM).
-
Inject the this compound solutions over the p53-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation by flowing running buffer over the chip for a defined time (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of this compound-p53 interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8] It has been used to confirm the stoichiometry of the this compound-p53 complex.[9][10]
Table 2: Thermodynamic Parameters of this compound-p53 Interaction from ITC
| Interacting Molecules | Stoichiometry (n) | Dissociation Constant (KD) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Reference |
| This compound and p53-DBD | 4:1 (this compound:p53 tetramer) | Subnanomolar | Not explicitly stated | Not explicitly stated | [10] |
Protocol: Isothermal Titration Calorimetry (ITC) of this compound-p53 Interaction
Objective: To determine the thermodynamic parameters of the this compound-p53 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human p53 protein (in sample cell)
-
Recombinant P. aeruginosa this compound (in syringe)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both p53 and this compound against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
Degas the protein solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the p53 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.
-
Perform an initial injection of a small volume to account for dilution effects, followed by a series of injections (e.g., 20-30) of this compound into the p53 solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of this compound to p53.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to obtain the stoichiometry (n), binding constant (Ka, from which KD is calculated), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about protein structure and dynamics in solution.[2] It has been instrumental in identifying the specific amino acid residues at the interface of the this compound-p53 complex.[2][11]
Protocol: NMR Titration of ¹⁵N-labeled p53-DBD with this compound
Objective: To map the this compound binding site on the p53 DNA-binding domain (DBD).
Materials:
-
High-field NMR spectrometer equipped with a cryoprobe
-
Uniformly ¹⁵N-labeled recombinant human p53-DBD
-
Unlabeled recombinant P. aeruginosa this compound
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 6.8, 50 mM NaCl, 5 mM DTT, 10% D₂O)
Procedure:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled p53-DBD using standard molecular biology techniques.
-
Prepare a concentrated stock solution of unlabeled this compound in the same NMR buffer.
-
Prepare an initial NMR sample of ¹⁵N-p53-DBD (e.g., 0.1-0.5 mM).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-p53-DBD sample alone. This spectrum serves as the reference.
-
Add increasing amounts of unlabeled this compound to the ¹⁵N-p53-DBD sample to achieve different molar ratios (e.g., 1:0.5, 1:1, 1:2).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Monitor chemical shift perturbations (CSPs) of the backbone amide resonances of p53-DBD upon this compound binding.
-
Calculate the weighted average chemical shift difference for each residue.
-
Map the residues with significant CSPs onto the three-dimensional structure of p53-DBD to identify the binding interface.
-
II. In Vitro and Cellular Assays for this compound-p53 Interaction
These assays are crucial for validating the interaction in a more biological context and for understanding its functional consequences.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to demonstrate protein-protein interactions in vitro or in cell lysates.[12][13] It has been employed to confirm the formation of the this compound-p53 complex and to assess the impact of mutations on this interaction.[2][14]
Protocol: Co-Immunoprecipitation of this compound and p53 from Cell Lysates
Objective: To demonstrate the interaction between this compound and p53 in a cellular context.
Materials:
-
Cancer cell line expressing p53 (e.g., MCF-7)
-
Recombinant this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p53 antibody (for immunoprecipitation)
-
Anti-Azurin antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat p53-expressing cells with this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-p53 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by adding elution buffer and boiling.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Azurin antibody to detect co-immunoprecipitated this compound.
-
A parallel blot can be probed with an anti-p53 antibody to confirm the immunoprecipitation of p53.
-
Co-Immunoprecipitation Workflow
References
- 1. Modeling the interaction between the N-terminal domain of the tumor suppressor p53 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of bacterial effector protein this compound targeting tumor suppressor p53 and inhibiting its ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates the association of Mdm2 with p53: SPR evidence from interaction of the full-length proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does this compound bind to the transactivation domain of p53? A Trp phosphorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the anticancer potential of the bacterial protein this compound [aimspress.com]
- 11. NMR spectroscopy reveals the solution dimerization interface of p53 core domains bound to their consensus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Azurin: A Versatile Tool for Elucidating Protein Electron Transfer Mechanisms
Application Notes and Protocols
Introduction
Azurin, a small, blue copper protein found in bacteria such as Pseudomonas aeruginosa, serves as an exemplary model for studying protein electron transfer (ET).[1][2][3] Its well-characterized structure, stable redox-active copper center, and amenability to genetic modification make it an invaluable tool for researchers in biochemistry, biophysics, and drug development.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the fundamental principles of biological electron transport.
This compound participates in anaerobic respiration by shuttling electrons between cytochrome c551 and nitrite reductase.[1][2] This single-electron carrier contains a Type 1 copper center, which cycles between the oxidized Cu(II) and reduced Cu(I) states.[2][4] The rigid β-barrel structure of this compound encases the copper site, providing a constrained environment that minimizes the reorganization energy associated with electron transfer, thus facilitating rapid ET.[4][5] The unique spectroscopic properties of the "blue" copper center, particularly the strong absorbance at ~630 nm in the oxidized state, allow for convenient monitoring of the redox state.[1]
Key Features and Applications
-
Model System for Long-Range Electron Transfer: this compound's structure allows for the systematic study of how the intervening protein medium influences the rate of electron transfer over long distances.[2]
-
Tuning Redox Properties: The redox potential of the copper center can be precisely tuned through site-directed mutagenesis of the coordinating ligands or residues in the secondary coordination sphere, providing insights into the factors that govern redox thermodynamics.[6][7]
-
Electrochemical Studies: this compound can be readily immobilized on electrode surfaces, enabling detailed electrochemical analysis of its electron transfer kinetics.[8][9]
-
Spectroscopic Analysis: A variety of spectroscopic techniques, including UV-Vis, electron paramagnetic resonance (EPR), and fluorescence spectroscopy, can be employed to probe the electronic structure of the copper center and monitor electron transfer reactions.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data for wild-type and various mutant forms of this compound, providing a basis for comparison and experimental design.
Table 1: Redox Potentials of Wild-Type and Mutant Azurins
| This compound Variant | Redox Potential (E°') (mV vs. NHE) | pH | Comments |
| Wild-Type (P. aeruginosa) | 310 | 7.0 | Determined by cyclic voltammetry.[1] |
| M121SeM | 348 | - | Isostructural replacement of methionine with selenomethionine.[6] |
| M121TFM | 379 | - | Trifluoromethionine substitution.[6] |
| M121Nle | 449 | - | Norleucine substitution, increasing hydrophobicity.[6] |
| M121DFM | 329 | - | Difluoromethionine substitution.[6] |
| M121OxM | 222 | - | Methionine sulfoxide substitution, decreasing hydrophobicity.[6] |
| M121Gln | ~190 | - | Glutamine substitution, found in low-potential stellacyanin.[7] |
| N47S/F114N | 494 | 7.0 | Mutations strengthening the hydrogen-bonding network.[7] |
| N47S/F114N/M121L | 640 | 7.0 | Combined effect of increased hydrophobicity and hydrogen bonding.[7] |
| N47S/F114N/M121L | 706 | 4.0 | Maximum potential observed at lower pH.[7] |
| D11K | +48 (relative to WT) | - | Introduction of a lysine residue.[11] |
| P36K | +7 (relative to WT) | - | Introduction of a lysine residue.[11] |
| D11K/P36K | +55 (relative to WT) | - | Double lysine mutant.[11] |
| C112D/M121E | 292 - 319 | 5.5 - 7.5 | Maintains a high potential despite ligand substitution.[12] |
Table 2: Electron Transfer Parameters for this compound
| System | ET Distance (Å) | Rate Constant (k_ET) (s⁻¹) | Decay Constant (β) (Å⁻¹) | Reorganization Energy (λ) (eV) |
| Ru(III)-His-Cu(I) in this compound | ~15.9 (His122) | - | 1.1 | - |
| Ru(III)-His-Cu(I) in this compound | ~16.9 (His82) | - | 1.1 | - |
| Ru(III)-His-Cu(I) in this compound | ~17.9 (His109) | - | 1.1 | - |
| Ru(III)-His-Cu(I) in this compound | ~20.6 (His124) | - | 1.1 | - |
| Ru(III)-His-Cu(I) in this compound | ~25.7 (His107) | - | 1.1 | - |
| Ru(III)-His-Cu(I) in this compound | ~26.0 (His126) | - | 1.1 | - |
| This compound on Alkanethiol SAMs | Variable | 12 - 20 (short chains) | 0.8 | 0.3 |
| RSSR⁻ to Cu(II) (P. aeruginosa) | - | 44 ± 7 | - | - |
| RSSR⁻ to Cu(II) (Alcaligenes spp.) | - | 8.5 ± 1.5 | - | - |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant this compound
This protocol describes the expression of the P. aeruginosa this compound gene in E. coli and a subsequent single-step purification.[13][14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the this compound gene (e.g., pGEX-6P-1-azurin)[15]
-
Luria-Bertani (LB) and Super Broth (SB) media
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glutathione-Sepharose resin
-
HRV 3C Protease
-
Copper (II) sulfate (CuSO₄)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Transform the this compound expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture in LB medium with ampicillin (150 µg/mL) and grow overnight at 37°C with shaking.[16]
-
The next day, inoculate SB medium containing ampicillin with the overnight culture to an OD₆₄₀ of 0.1 and grow at 37°C with shaking until the OD₆₄₀ reaches 0.6-0.8.[16]
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[16]
-
Incubate the culture for 4-6 hours at 37°C or overnight at 20°C.[16]
-
Harvest the cells by centrifugation and resuspend the pellet in PBS.
-
Lyse the cells by sonication or French press and clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Glutathione-Sepharose column.
-
Wash the column with PBS to remove unbound proteins.
-
To cleave the GST tag, apply HRV 3C Protease to the column and incubate as recommended by the manufacturer.
-
Elute the untagged this compound from the column.
-
Incubate the purified this compound with an excess of CuSO₄ to ensure complete copper incorporation.[13]
-
Remove excess copper by dialysis or size-exclusion chromatography.
-
Assess protein purity and concentration using SDS-PAGE and UV-Vis spectroscopy. The A₆₃₀/A₂₈₀ ratio can be used to determine the purity of the holo-azurin sample.[1]
Protocol 2: Electrochemical Measurement of this compound Redox Potential using Cyclic Voltammetry
This protocol outlines the determination of the this compound redox potential by immobilizing the protein on a modified gold electrode.[1][17]
Materials:
-
Purified this compound
-
Gold electrode
-
Alkanethiol solution (e.g., for self-assembled monolayer formation)
-
Electrochemical cell and potentiostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Supporting electrolyte buffer (e.g., 50 mM ammonium acetate)
Procedure:
-
Clean the gold electrode surface thoroughly.
-
Form a self-assembled monolayer (SAM) on the gold electrode by immersing it in an alkanethiol solution. This creates a hydrophobic surface for this compound immobilization.[18]
-
Incubate the SAM-modified electrode in a solution of purified this compound (50-100 µM) to allow for protein adsorption.[18]
-
Rinse the electrode gently with buffer to remove non-adsorbed protein.
-
Assemble the electrochemical cell with the this compound-modified working electrode, reference electrode, and counter electrode in the supporting electrolyte buffer.
-
Perform cyclic voltammetry by scanning the potential and recording the resulting current.
-
The formal redox potential (E°') is determined as the midpoint of the anodic and cathodic peak potentials.
-
Varying the scan rate can provide information on the electron transfer kinetics.[17]
Protocol 3: Spectroscopic Monitoring of this compound Redox State
This protocol describes the use of UV-Vis spectroscopy to monitor changes in the this compound redox state.
Materials:
-
Purified this compound
-
Reductant (e.g., sodium dithionite)
-
Oxidant (e.g., potassium ferricyanide)
-
UV-Vis spectrophotometer
-
Cuvette
Procedure:
-
Prepare a solution of purified this compound in a suitable buffer.
-
Record the UV-Vis spectrum of the oxidized (as-purified) this compound from 250 nm to 800 nm. A characteristic absorbance maximum should be observed around 630 nm.[1]
-
To reduce the this compound, add a small amount of a freshly prepared solution of a reductant (e.g., sodium dithionite).
-
Record the UV-Vis spectrum of the reduced this compound. The absorbance at 630 nm should disappear.
-
To re-oxidize the this compound, add a small amount of an oxidant (e.g., potassium ferricyanide).
-
Record the UV-Vis spectrum of the re-oxidized this compound. The absorbance at 630 nm should reappear.
-
The concentration of oxidized this compound can be quantified using the molar absorptivity at 630 nm (ε₆₃₀ nm ~5700 M⁻¹ cm⁻¹).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Electron flow from cytochrome c551 to nitrite reductase mediated by this compound.
Caption: Workflow for electrochemical analysis of this compound.
Caption: Logic for studying structure-function relationships in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rationally Tuning the Reduction Potential of a Single Cupredoxin Beyond the Natural Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distance dependence of electron transfer kinetics for this compound protein adsorbed to monolayer protected nanoparticle film assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Converged Structural and Spectroscopic Properties for Refined QM/MM Models of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis of this compound from Pseudomonas aeruginosa enhances the formation of an electron-transfer complex with a copper-containing nitrite reductase from Alcaligenes faecalis S-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Outer-Sphere Effects on Reduction Potentials of Copper Sites in Proteins: The Curious Case of High Potential Type 2 C112D/M121E Pseudomonas aeruginosa this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-step Purification and Characterization of Pseudomonas aeruginosa this compound. [qmro.qmul.ac.uk]
- 14. Single-step purification and characterization of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 17. Fundamental signatures of short- and long-range electron transfer for the blue copper protein this compound at Au/SAM junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Application Notes and Protocols for Site-Directed Mutagenesis of Azurin's Copper-Binding Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for modifying the copper-binding site of the bacterial protein Azurin using site-directed mutagenesis. This compound, a small type 1 blue copper protein, is a model system for studying electron transfer processes and the influence of the metal coordination sphere on protein function.[1] By systematically altering the amino acid residues that act as copper ligands, researchers can fine-tune the protein's redox potential and spectroscopic properties, offering insights into metalloprotein engineering and the development of novel bioelectronic devices or therapeutic agents.[1][2]
Overview of this compound's Copper-Binding Site
The copper center in Pseudomonas aeruginosa this compound is critical for its electron transfer function.[3][4] The copper ion is coordinated by five ligands in a distorted trigonal bipyramidal geometry.[1]
-
Equatorial Ligands : Three strong ligands form a trigonal plane: the thiolate sulfur of Cysteine-112 (Cys112) and the imidazole nitrogens of Histidine-46 (His46) and Histidine-117 (His117).[3][5] The highly covalent Cu-S(Cys) bond is responsible for the protein's intense blue color, arising from a ligand-to-metal charge transfer (LMCT) transition at approximately 600 nm.[6][7]
-
Axial Ligands : Two weaker axial ligands are the thioether sulfur of Methionine-121 (Met121) and the backbone carbonyl oxygen of Glycine-45 (Gly45).[1][3][5] These axial ligands play a major role in fine-tuning the redox potential of the copper center.[1]
Application Note 1: Modulating Redox Potential by Mutating the Axial Met121 Ligand
Site-directed mutagenesis of the axial Met121 ligand is a powerful strategy to modulate the electrochemical properties of this compound. Replacing this weakly coordinating residue can lead to significant changes in the reduction potential and spectroscopic features without collapsing the overall protein structure.[1][2]
Key Findings:
-
Hydrophobic Residues : Introducing bulky hydrophobic residues in place of Met121 generally results in a large increase in the reduction potential.[2]
-
Polar/Charged Residues : The introduction of polar residues can yield mutants with properties similar to other blue copper proteins like stellacyanin.[2] Replacing Met121 with a negatively charged residue that directly coordinates with the copper ion, such as in the Met121Glu mutant, causes a decrease in reduction potential and a significant change in the copper site geometry and spectroscopic properties.[2]
-
Stronger Ligands : Engineering stronger ligands like Cysteine (Cys) or the non-proteinogenic Homocysteine (Hcy) at the Met121 position can transform the blue copper site into a red copper protein, characterized by a significant shift in absorption spectra and a lower reduction potential compared to the wild-type.[7][8]
Table 1: Quantitative Effects of Axial Ligand Mutations in this compound | Mutant | Substituent Amino Acid | Reduction Potential (mV vs. SHE) at pH 7 | Key Spectroscopic Changes | Reference | | :--- | :--- | :--- | :--- | :--- | | Wild-Type | Methionine (Met) | 222 - 310 | λmax ~625 nm; A|| ~54 x 10-4 cm-1 |[3][7] | | Met121Cys | Cysteine (Cys) | 95 ± 3 | Increased A447/A621 ratio; pH-dependent Cu-S(Cys121) interaction. |[7][8] | | Met121Hcy | Homocysteine (Hcy) | 113 ± 6 | Spectra similar to red copper protein nitrosocyanin; A|| = 180 x 10-4 cm-1. |[7][8] | | Met121Glu | Glutamate (Glu) | Decrease (value not specified) | Change in copper site geometry; drastic change in spectroscopic properties. |[2] | | Met121X | Hydrophobic residues | Large Increase (value not specified) | Properties remain Type 1. |[2] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the this compound Gene
This protocol outlines a generalized procedure for introducing point mutations into the this compound gene (azu) using primer extension-based site-directed mutagenesis.[9][10]
Methodology:
-
Template Preparation : Isolate high-purity plasmid DNA containing the wild-type P. aeruginosa azu gene from an E. coli strain (e.g., DH5α).
-
Primer Design : Design a pair of complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The mutation should be centrally located with ~10-15 bases of correct sequence on both sides.
-
PCR Mutagenesis :
-
Set up a PCR reaction containing: 10-50 ng of plasmid template, 125 ng of each primer, dNTPs, high-fidelity DNA polymerase (e.g., PfuUltra), and the manufacturer's recommended reaction buffer.
-
Perform thermal cycling (typically 12-18 cycles) with appropriate annealing and extension temperatures based on the primers' melting temperature.
-
-
DpnI Digestion : After PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated, non-mutated parental DNA template, leaving the newly synthesized mutant plasmid intact.
-
Transformation : Transform the DpnI-treated DNA into a competent E. coli strain (e.g., XL1-Blue or DH5α). Plate on selective media (e.g., LB-agar with ampicillin) and incubate overnight at 37°C.
-
Verification :
-
Pick several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Send the purified plasmid for Sanger sequencing using appropriate primers to confirm the presence of the desired mutation and ensure no other mutations were introduced.
-
Protocol 2: Expression and Purification of Recombinant this compound Mutants
This protocol describes the expression of His-tagged or GST-tagged this compound mutants in E. coli BL21(DE3) and subsequent purification using affinity and size-exclusion chromatography.[11][12][13][14]
Methodology:
-
Expression :
-
Transform the verified mutant plasmid into E. coli BL21(DE3) cells.
-
Inoculate a large culture (e.g., 1 L of LB broth with antibiotic) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.4-1.0 mM. For improved solubility, the culture temperature may be reduced to 16-28°C for overnight expression.[11][13]
-
-
Cell Lysis :
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl, 200 mM NaCl, pH 8.0) containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography :
-
Load the soluble fraction of the lysate onto an affinity column (e.g., Ni-NTA resin for His-tagged proteins or Glutathione resin for GST-tagged proteins) pre-equilibrated with lysis buffer.[11][12]
-
Wash the column extensively with a wash buffer (lysis buffer with a low concentration of imidazole for His-tags).
-
Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
-
-
Copper Reconstitution & Polishing :
-
The purified apo-protein is typically colorless. To obtain the holo-protein, titrate the protein solution with a copper sulfate (CuSO₄) solution until the characteristic blue color appears and is saturated.[7][12]
-
(Optional) If a cleavable tag was used, perform protease digestion (e.g., TEV or HRV 3C protease) and repeat the affinity chromatography step to remove the tag and protease.[12]
-
Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75 or 200 column) to remove aggregates and ensure high purity.[11]
-
-
Purity and Concentration :
-
Assess the purity of the final protein sample using SDS-PAGE, which should show a single band at the expected molecular weight (~14 kDa).[13]
-
Determine the protein concentration using a spectrophotometer (A280) or a BCA assay. The spectral ratio of A625/A280 for pure holo-azurin should be approximately 0.58.[15]
-
Protocol 3: Biophysical Characterization of this compound Mutants
After purification, mutants should be characterized to determine the effects of the mutation on the protein's structure and function.
1. UV-Visible (UV-Vis) Absorption Spectroscopy
-
Purpose : To observe changes in the electronic structure, particularly the S(Cys)→Cu LMCT band.
-
Method : Record the absorption spectrum from 250 to 800 nm. The intense peak around 625 nm is characteristic of the Type 1 copper center.[6] Mutations can cause this peak to shift or change in intensity. For red copper mutants, a new peak may appear around 450 nm.[7]
2. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Purpose : To probe the geometry of the Cu(II) site and the covalency of the Cu-S(Cys) bond.
-
Method : Collect X-band EPR spectra of frozen protein solutions. The small parallel hyperfine coupling constant (A||) is a hallmark of Type 1 copper sites.[6] Changes in the g-values and A|| reflect alterations in the copper site's geometry and electronic environment.[9]
3. Cyclic Voltammetry (CV)
-
Purpose : To measure the formal reduction potential (E°′) of the Cu(II)/Cu(I) couple.
-
Method : Perform CV using a three-electrode system with a working electrode (e.g., pyrolytic graphite). The midpoint potential between the anodic and cathodic peaks provides the formal reduction potential. The wild-type this compound has a redox potential of approximately 310 mV.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic and Density Functional Theory Studies of the Blue–Copper Site in M121SeM and C112SeC this compound: Cu–Se Versus Cu–S Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming a Blue Copper into a Red Copper Protein: Engineering Cysteine and Homocysteine into the Axial Position of this compound using Site-Directed Mutagenesis and Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gene synthesis, expression, and mutagenesis of the blue copper proteins this compound and plastocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenesis (molecular biology technique) - Wikipedia [en.wikipedia.org]
- 11. Structural basis of bacterial effector protein this compound targeting tumor suppressor p53 and inhibiting its ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-step purification and characterization of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Computational Modeling, High-Level Soluble Expression and In Vitro Cytotoxicity Assessment of Recombinant Pseudomonas aeruginosa this compound: A Promising Anti-Cancer Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of a non-reconstitutable this compound, obtained by heterologous expression of the Pseudomonas aeruginosa azu gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Azurin Expression in E. coli
Welcome to the technical support center for the expression of recombinant azurin in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the yield and quality of recombinant this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameters to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of recombinant this compound expressed in E. coli?
A1: The expected molecular weight of recombinant this compound is approximately 14-16 kDa.[1][2] The exact size can vary slightly depending on the specific construct, including any fusion tags (e.g., His-tag).
Q2: Which E. coli strain is best suited for expressing recombinant this compound?
A2: The choice of E. coli strain is critical for successful this compound expression. While BL21(DE3) is a commonly used strain, other specialized strains may offer advantages.[3][4][5] Consider the following:
-
E. coli BL21(DE3): A general-purpose strain for high-level protein expression under the control of a T7 promoter.[3][4]
-
E. coli Rosetta(DE3): This strain is a derivative of BL21(DE3) that contains a plasmid carrying genes for rare tRNAs. This can be beneficial if your this compound gene construct has codons that are infrequently used by E. coli, which can sometimes be the case with genes from eukaryotic sources.[3]
-
E. coli C41(DE3) and C43(DE3): These strains are useful for expressing proteins that may be toxic to the host cell.[3][6] Given that overexpression of any protein can be stressful to the cell, these strains can sometimes improve yields by allowing for more controlled expression.[3][6]
Q3: What is codon optimization and is it necessary for this compound expression?
A3: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, in this case, E. coli.[7][8] This can significantly enhance the efficiency of translation and lead to higher protein yields.[7][8][9] While not always strictly necessary, if you are experiencing low yields of this compound, codon optimization of your gene construct is a highly recommended strategy.[9]
Q4: What are the typical yields for recombinant this compound in E. coli?
A4: Yields of recombinant this compound can vary widely depending on the expression system, strain, and culture conditions. However, with optimized protocols, it is possible to achieve high-level expression. For instance, one study reported a yield of 70 mg/L of purified recombinant this compound.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound expression | Suboptimal induction conditions: Incorrect IPTG concentration, temperature, or induction time. | Optimize IPTG concentration (typically 0.1-1.0 mM), induction temperature (try a range from 16-37°C), and induction duration (4-16 hours).[5][11][12] |
| Codon bias: The this compound gene may contain codons that are rare in E. coli. | Synthesize a codon-optimized version of the this compound gene for E. coli.[8][9] | |
| Plasmid instability: The expression vector may be unstable in the host cells. | Ensure consistent antibiotic selection throughout the culture. Consider using a lower copy number plasmid.[13][14] | |
| This compound is expressed in an insoluble form (inclusion bodies) | High expression rate: Rapid protein synthesis can overwhelm the cell's folding machinery. | Lower the induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[15][16][17] |
| Suboptimal growth conditions: Factors like pH and aeration can affect protein solubility. | Ensure adequate aeration by using baffled flasks and maintaining a culture volume that is no more than 20% of the flask volume. Maintain a stable pH around 7.0.[17] | |
| Lack of co-factors: this compound is a copper-containing protein. | Supplement the growth media with a low concentration of copper sulfate (e.g., 1 µM) to facilitate proper protein folding and activity. | |
| Cell lysis or poor growth after induction | Toxicity of this compound: High levels of recombinant this compound may be toxic to E. coli. | Use an E. coli strain designed for toxic protein expression, such as C41(DE3) or C43(DE3).[3][6] Alternatively, use a tightly regulated promoter system to minimize basal expression before induction.[18] |
| Metabolic burden: Overexpression of the recombinant protein can place a significant metabolic load on the host cells. | Reduce the inducer concentration and/or lower the induction temperature to decrease the rate of protein synthesis.[8] |
Experimental Protocols
Protocol 1: Transformation of Expression Plasmid into E. coli
This protocol describes the transformation of a plasmid containing the this compound gene into chemically competent E. coli cells.
Materials:
-
pET vector containing the this compound gene
-
Chemically competent E. coli cells (e.g., BL21(DE3), Rosetta(DE3))
-
LB agar plates with the appropriate antibiotic
-
SOC medium
-
Water bath
-
Incubator
Procedure:
-
Thaw a vial of chemically competent E. coli cells on ice.
-
Add 1-5 µL of the plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 900 µL of pre-warmed SOC medium to the tube.
-
Incubate the cells at 37°C for 1 hour with gentle shaking (200 rpm).
-
Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
Protocol 2: Optimization of Recombinant this compound Expression
This protocol provides a framework for optimizing the expression of recombinant this compound by varying the IPTG concentration and induction temperature.
Materials:
-
E. coli strain transformed with the this compound expression plasmid
-
LB medium with the appropriate antibiotic
-
IPTG stock solution (1 M)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony from a fresh plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 5 mL each).
-
Induce each sub-culture with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C).
-
Continue to incubate the cultures for a set period (e.g., 4 hours or overnight).
-
Harvest the cells by centrifugation.
-
Analyze the cell pellets for this compound expression using SDS-PAGE.
A study found that optimal production of recombinant this compound was achieved with 0.5 mM IPTG and culturing at 28°C for 12 hours.[1]
Protocol 3: Purification of His-tagged Recombinant this compound
This protocol describes the purification of His-tagged this compound using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
Materials:
-
E. coli cell pellet expressing His-tagged this compound
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA resin
-
Lysozyme
-
DNase I
-
Protease inhibitors
Procedure:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme, DNase I, and protease inhibitors. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Add the supernatant to a pre-equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.
-
Load the resin-lysate mixture onto a chromatography column.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer.
-
Analyze the eluted fractions by SDS-PAGE.
Data Summary
Table 1: Recommended E. coli Strains for this compound Expression
| Strain | Key Features | Recommended Use Case |
| BL21(DE3) | Deficient in Lon and OmpT proteases; contains T7 RNA polymerase for high-level expression.[3][6] | General-purpose high-yield expression. |
| Rosetta(DE3) | BL21(DE3) derivative containing a plasmid with genes for rare tRNAs.[3] | Expression of genes with codons that are rare in E. coli. |
| C41(DE3) / C43(DE3) | Mutations that allow for the expression of toxic proteins.[3][6] | Expression of this compound if it proves to be toxic to the host cell at high concentrations. |
Table 2: Optimized Induction Parameters for Recombinant this compound
| Parameter | Optimized Value | Reference |
| Inducer | IPTG | [1] |
| IPTG Concentration | 0.5 mM | [1][19] |
| Induction Temperature | 28°C | [1] |
| Induction Time | 12 hours | [1] |
Visualizations
Caption: Figure 1. General Workflow for Recombinant this compound Expression
Caption: Figure 2. Troubleshooting Low this compound Yield
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 7. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 8. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 9. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Factors affecting plasmid production in Escherichia coli from a resource allocation standpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting plasmid production in Escherichia coli from a resource allocation standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomatik.com [biomatik.com]
- 16. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 17. genextgenomics.com [genextgenomics.com]
- 18. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Cytotoxicity of Recombinant this compound in Escherichia coli Nissle 1917-Derived Minicells against Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of purified Azurin protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Azurin protein during their experiments.
Troubleshooting Guide
Issue: My purified this compound protein is aggregating or precipitating out of solution.
This guide provides a systematic approach to troubleshoot and prevent this compound aggregation. Follow the steps sequentially to identify and resolve the issue.
Step 1: Verify Buffer Conditions
The composition of your buffer is critical for maintaining this compound stability. An inappropriate pH or salt concentration can lead to aggregation.
-
pH: Proteins are least soluble at their isoelectric point (pI). The pH of the buffer should be at least one unit away from the pI of this compound.
-
Ionic Strength: Low salt concentrations can sometimes lead to aggregation due to unfavorable electrostatic interactions. Conversely, excessively high salt concentrations can also cause precipitation.
Initial Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer conditions to prevent this compound aggregation.
Step 2: Evaluate Protein Concentration
High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]
-
Recommendation: If possible, work with this compound concentrations at or below 1 mg/mL.[2] If a higher concentration is necessary, consider adding stabilizing excipients as detailed in Step 3.
Step 3: Introduce Stabilizing Additives
Various additives can be included in the buffer to enhance protein stability and prevent aggregation.[1][3] The effectiveness of each additive is protein-specific and may require empirical testing.
Summary of Common Stabilizing Additives
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Sorbitol | 5-50% (v/v) for Glycerol[4]; 25-50% for storage[5][6] | Promote protein hydration and increase viscosity, reducing molecular collisions.[] |
| Amino Acids | L-Arginine, L-Glutamate | 0.2 M L-Arginine[8] | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[1] |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-5 mM | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[1][9] |
| Non-denaturing Detergents | Polysorbate 20 (Tween 20), Polysorbate 80 | Low concentrations (e.g., 0.01%)[5] | Reduce protein-surface interactions and can help solubilize aggregates.[1][8] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 0.1-0.2 mM | Sequesters divalent metal ions that can sometimes promote aggregation.[5][10] |
Step 4: Optimize Storage Conditions
Improper storage is a common cause of protein aggregation over time.
-
Temperature: For short-term storage (days to weeks), 4°C is often suitable.[6] For long-term storage, freezing at -80°C is recommended.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can induce aggregation. It is best to aliquot the purified this compound into single-use volumes before freezing.[6]
-
Cryoprotectants: When freezing this compound for long-term storage, the addition of a cryoprotectant such as glycerol (at 25-50%) is crucial to prevent damage from ice crystal formation.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound protein aggregation?
A1: Protein aggregation can be triggered by a variety of factors that disrupt the native structure of this compound.[11] These include:
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can expose hydrophobic regions of the protein, leading to aggregation.[11]
-
High Protein Concentration: Increased proximity of protein molecules enhances the chances of aggregation.[1]
-
Temperature Stress: Both elevated temperatures and freeze-thaw cycles can denature the protein.[11]
-
Oxidation: Oxidation of cysteine residues can lead to the formation of incorrect disulfide bonds.[1]
-
Mechanical Stress: Vigorous vortexing or stirring can introduce shear forces that may damage the protein.
Logical Relationship of Aggregation Factors
Caption: Factors contributing to the aggregation of purified this compound protein.
Q2: What specific buffer systems are recommended for purifying and storing this compound?
A2: Based on experimental data, the following buffer systems have been successfully used for this compound:
| Buffer System | pH | Molarity | Source / Notes |
| Phosphate Buffer | 7.2 | 50 mM | Used for chemical denaturation studies of Pseudomonas aeruginosa this compound.[12] |
| Acetate Buffer | 6.5 | 50 mM | Used for the preparation of Gadolinium-Azurin.[12] |
It is recommended to start with a phosphate buffer at pH 7.2 and optimize the salt concentration and additives as needed.
Q3: How can I detect if my this compound sample has started to aggregate?
A3: Several methods can be used to detect protein aggregation:
-
Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in the solution.[1]
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein, appearing as a high molecular weight peak.[1]
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution, providing a sensitive measure of aggregate formation.
Experimental Workflow for Aggregation Detection
Caption: A typical experimental workflow for the detection and confirmation of this compound protein aggregation.
Experimental Protocols
Protocol 1: Preparation of Apo-Azurin
This protocol describes the removal of the copper ion from holo-Azurin, which can be a useful control for stability studies.
-
Prepare a solution of purified this compound in 200 mM phosphate buffer, pH 7.4.
-
Prepare a 0.1 M solution of potassium cyanide (KCN) in the same buffer. Caution: KCN is highly toxic. Handle with appropriate safety precautions.
-
Add the KCN solution dropwise to the this compound solution while gently stirring until the characteristic blue color disappears.[12]
-
Remove the excess KCN by ultrafiltration using a membrane with a molecular weight cutoff (MWCO) appropriate for this compound (e.g., 3 kDa).[12]
-
The concentration of the resulting apo-Azurin can be determined by measuring the absorbance at 280 nm.
Protocol 2: Chemical Denaturation of this compound
This protocol can be used to assess the stability of this compound under different buffer conditions by monitoring its unfolding in the presence of a denaturant like guanidine hydrochloride (GuHCl).
-
Prepare a stock solution of 8.5 M GuHCl in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.2).[12]
-
Prepare a solution of this compound (e.g., 1.0 µM) in the same buffer.
-
In a quartz cuvette, place the this compound solution.
-
incrementally add small aliquots of the 8.5 M GuHCl stock solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Measure the tryptophan fluorescence emission spectrum by exciting at 295 nm and recording the emission from 300 to 400 nm.[12]
-
A shift in the emission maximum from ~308 nm (folded) to ~350 nm (unfolded) indicates protein denaturation.[12]
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., 308 nm or 348 nm) against the GuHCl concentration to generate a denaturation curve.[12]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biocompare.com [biocompare.com]
- 3. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Azurin Stability Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in optimizing buffer conditions for Azurin stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability?
This compound from Pseudomonas aeruginosa is known for its remarkable stability across a range of pH values. While its biological activity is often studied around neutral pH (7.2-7.4) in phosphate buffers, structural studies have been successfully conducted at both mildly acidic (pH 5.5) and alkaline (pH 9.0) conditions.[1][2] The optimal pH for your specific application should be determined empirically, but a starting point between pH 6.5 and 7.5 is recommended for general stability.[1]
Q2: How do salt concentration and ionic strength impact this compound's stability?
The type and concentration of ions in the buffer can significantly influence this compound's thermodynamic stability, generally following the Hofmeister series.[3]
-
Stabilizing Ions (Kosmotropes): Ions like sulfate, citrate, and acetate have been shown to increase the stability of this compound.[3] Sulfate, in particular, is a strong stabilizer even at subfreezing temperatures.[3]
-
Destabilizing Ions (Chaotropes): Chaotropic ions such as thiocyanate decrease this compound's stability.[3]
-
Neutral Salts: While sodium chloride is commonly used, high concentrations can be destabilizing, particularly in frozen solutions.[3]
Therefore, for maximal stability, consider using buffers containing kosmotropic salts like sodium sulfate or sodium acetate at moderate concentrations (e.g., 50-150 mM).
Q3: What is the role of the central copper ion in this compound's stability?
The coordinated copper ion is a critical contributor to the exceptional stability of holo-Azurin.[1] The metal ion dramatically increases the protein's folding rate and provides significant structural rigidity.[1] Removal of the copper to form apo-Azurin leads to a decrease in stability, as evidenced by a lower resistance to thermal and chemical denaturation.[1]
Q4: Are there other structural features or additives that contribute to this compound's stability?
Besides the copper center, a disulfide bond between Cys-3 and Cys-26 is a key structural element for this compound's high thermal resistance.[4][5] Removing this bond through mutagenesis results in a dramatic reduction in thermodynamic stability, lowering the transition temperature by about 20°C and halving the Gibbs free energy of unfolding.[4][5] While some additives like ionic liquids have been studied, they often act as destabilizers.[6][7] For enhancing stability, focusing on optimizing pH and ionic composition with kosmotropic salts is the most effective strategy.[3]
Quantitative Stability Data
The following table summarizes the qualitative and quantitative effects of different anions on the thermodynamic stability (ΔG°) of this compound, ranked according to the Hofmeister series.
| Anion (Salt) | Classification | Effect on Stability | Reference |
| Sulfate (Na₂SO₄) | Kosmotrope | Strongest Stabilizer | [3] |
| Citrate (Na₃C₆H₅O₇) | Kosmotrope | Strong Stabilizer | [3] |
| Acetate (CH₃COONa) | Kosmotrope | Moderate Stabilizer | [3] |
| Chloride (NaCl) | Neutral / Weak Chaotrope | Neutral / Weak Destabilizer | [3] |
| Thiocyanate (NaSCN) | Chaotrope | Strong Destabilizer | [3] |
Table 1: Influence of various anions on the thermodynamic stability of this compound.
Troubleshooting Guide
Issue 1: My this compound sample is showing signs of aggregation or precipitation.
Aggregation can be a common problem when working with proteins at high concentrations or under suboptimal buffer conditions.[8]
-
Potential Cause 1: Suboptimal Buffer Conditions.
-
Solution: Screen a range of pH values (e.g., 6.0 to 8.0) and salt concentrations. Try replacing chloride ions with kosmotropic ions like sulfate or acetate, which are known to enhance this compound's stability.[3]
-
-
Potential Cause 2: Presence of Pre-existing Aggregates.
-
Potential Cause 3: Disulfide-mediated Aggregation (for apo-Azurin or mutants).
-
Solution: If working with a form of this compound that may have exposed cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer to prevent intermolecular disulfide bond formation.[8]
-
-
Potential Cause 4: Hydrophobic Interactions.
-
Solution: In some cases, adding a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) or other stabilizing excipients can help solubilize the protein and prevent aggregation driven by hydrophobic patches.[8]
-
Issue 2: I am observing high variability between replicates in my thermal stability assays (e.g., DSF, DSC).
High variability can undermine the reliability of your stability measurements.[9]
-
Potential Cause 1: Inhomogeneous Sample.
-
Solution: Ensure your protein stock is well-mixed before aliquoting. When preparing plates for an assay, use a master mix containing the protein and buffer to minimize pipetting errors between wells.[9]
-
-
Potential Cause 2: Air Bubbles.
-
Solution: Air bubbles in the wells of a plate or in the calorimeter cell can interfere with optical or calorimetric readings. Briefly centrifuge plates (e.g., 1,000 x g for 1 minute) after preparation to remove bubbles.[9]
-
-
Potential Cause 3: Assay Sensitivity to Minor Changes.
-
Solution: Aggregation assays are often very sensitive to slight variations in temperature, shaking, or reagent stability.[11] Ensure that all reagents are fresh and that the instrument (e.g., plate reader, DSC) is properly calibrated and equilibrated.
-
Issue 3: My intrinsic tryptophan fluorescence data is inconsistent or difficult to interpret.
This compound's single tryptophan residue (Trp48) is buried in the hydrophobic core, making its fluorescence a sensitive probe of tertiary structure.[1][12]
-
Potential Cause 1: Inner Filter Effect.
-
Solution: At high protein concentrations, the sample can absorb a significant fraction of the excitation or emission light, leading to non-linear and inaccurate fluorescence readings. Ensure your protein concentration is within a range where absorbance at the excitation and emission wavelengths is low (typically < 0.1).
-
-
Potential Cause 2: Contaminants.
-
Solution: Ensure your buffers and reagents are free of fluorescent contaminants.[9] Always subtract the signal from a buffer-only blank.
-
-
Potential Cause 3: Photobleaching.
-
Solution: Prolonged exposure to the excitation light can lead to photobleaching of the tryptophan residue. Minimize exposure time and use the lowest excitation intensity necessary to obtain a good signal.
-
Diagrams
Caption: Experimental workflow for assessing this compound stability under various buffer conditions.
References
- 1. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific anions effects of on the stability of this compound in ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic and calorimetric investigation on the thermal stability of the Cys3Ala/Cys26Ala this compound mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectroscopic and calorimetric investigation on the thermal stability of the Cys3Ala/Cys26Ala this compound mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic destabilization of this compound by four different tetramethylguanidinium amino acid ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-specific destabilization of this compound by tetramethylguanidinium-dipeptide ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Stability in Ice - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize endotoxin contamination in recombinant Azurin preparations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize endotoxin contamination in recombinant Azurin preparations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for my recombinant this compound preparation?
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria, such as Escherichia coli, which is a common host for recombinant protein production.[1][2][3] These molecules are potent pyrogens (fever-inducing substances) and can trigger strong inflammatory responses, septic shock, and tissue injury in mammalian hosts, even at picomolar concentrations.[1][3][4] For any in vivo or cell-based assays, and especially for therapeutic applications, removing endotoxins from your recombinant this compound is critical to ensure data validity and safety.[1][4][5]
Q2: What are the primary sources of endotoxin contamination during this compound production?
The main sources of endotoxin contamination include:
-
The E. coli Host System: The bacteria themselves are the primary source. Endotoxins are released during cell growth and division, and in large amounts during cell lysis.[2][3][5]
-
Water: Water used for buffers and media can be a significant source if not specifically designated as "endotoxin-free" or "LAL Reagent Water".[6]
-
Reagents and Media: Components like sera, media additives, and other reagents can introduce endotoxins.[6]
-
Equipment and Labware: Non-sterile or improperly cleaned glassware, plasticware, and chromatography columns can harbor endotoxins.[6]
Q3: Is there a way to prevent endotoxin contamination from the start?
Yes, an upstream, preventative approach is highly recommended. This involves:
-
Using Low-Endotoxin Expression Strains: Genetically engineered E. coli strains, such as ClearColi®, are available.[7][8] These strains produce a modified lipid A precursor (Lipid IVA) that does not trigger the endotoxic response in human cells, thereby eliminating the source of contamination.[9]
-
Practicing Aseptic Technique: Meticulous aseptic technique minimizes the risk of introducing contaminating Gram-negative bacteria.
-
Using Depyrogenated Materials: All glassware should be depyrogenated using dry heat (e.g., 250°C for at least 45 minutes).[6] Use certified endotoxin-free plasticware, pipette tips, and reagents whenever possible.[6]
Q4: How do I accurately measure the endotoxin level in my this compound sample?
The industry standard for detecting and quantifying endotoxin levels is the Limulus Amebocyte Lysate (LAL) test.[4][10] This assay utilizes a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus), which initiates a coagulation cascade in the presence of endotoxin.[11][12] There are three main types of LAL assays:
-
Gel-Clot Method: A qualitative test that provides a simple positive/negative result based on the formation of a solid clot.[11][13]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the clot forms.[5][11]
-
Chromogenic Method: A highly sensitive, quantitative assay where the enzymatic cascade cleaves a chromogenic substrate, resulting in a color change proportional to the endotoxin concentration.[10][11][13] It can detect endotoxin levels as low as 0.005 EU/mL.[10]
Q5: What is considered an "acceptable" level of endotoxin?
The acceptable endotoxin limit depends entirely on the downstream application.
-
For in vitro cell culture experiments: It is crucial to keep levels as low as possible, as many cell types are sensitive to endotoxin. Levels below 0.1 EU/mL are often targeted to avoid unintended cellular activation.[3][12]
-
For parenteral drugs (injectables) in humans: The FDA has set strict limits. For instance, the limit for intravenous applications is typically 5 EU/kg of body weight per hour.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Endotoxin Levels in Final Purified this compound | 1. Ineffective Removal Method: The chosen purification method (e.g., standard affinity chromatography) is not sufficient for endotoxin removal.[14] | 1a. Incorporate Anion-Exchange Chromatography (AEC): Endotoxins are strongly negatively charged. Use an AEC step under conditions where endotoxin binds tightly to the resin.[1][15] 1b. Use Affinity Resins: Employ affinity chromatography with ligands specific for endotoxin, such as Polymyxin B.[15][16] 1c. Perform Phase Separation: Use a detergent-based method like Triton X-114 phase separation, which is highly effective (>99% removal).[17] |
| 2. Contaminated Materials: Buffers, water, or labware are introducing endotoxins downstream.[6] | 2. Audit Your Process: Test all buffers and water with an LAL assay. Ensure all glassware is properly depyrogenated and use only certified endotoxin-free plastics and reagents. | |
| 3. Harsh Cell Lysis: Aggressive lysis methods (e.g., sonication) shear the outer membrane, releasing large amounts of endotoxin into the lysate. | 3. Optimize Lysis: Use a gentler lysis method, such as high-pressure homogenization or enzymatic lysis, to minimize the initial endotoxin burden. | |
| Low this compound Recovery After Endotoxin Removal | 1. Protein Precipitation: this compound may be precipitating during the removal process, particularly with Triton X-114 phase separation. | 1. Optimize Buffer Conditions: Adjust the pH, ionic strength, or add stabilizing excipients to your protein solution to maintain this compound solubility. |
| 2. Non-specific Binding: this compound may be binding to the endotoxin removal matrix (e.g., AEC resin). | 2. Adjust Chromatography Conditions: Modify the pH or salt concentration of your buffers. For AEC, if this compound is basic, it might bind to the resin. Increase the salt concentration in a stepwise or gradient fashion to elute this compound while retaining the more tightly-bound endotoxin. | |
| Inconsistent or Invalid LAL Assay Results | 1. Assay Inhibition/Enhancement: Components in your this compound sample buffer (e.g., high salt, chelators, detergents) are interfering with the LAL enzyme cascade.[18] | 1. Dilute the Sample: Dilute your sample with LAL Reagent Water to a point where the interfering substance is no longer active, but the endotoxin is still detectable.[12] 2. Validate the Dilution: Always run a positive product control (a spike of known endotoxin concentration in your diluted sample) to ensure the recovery is within an acceptable range (typically 50-200%).[18] |
| 2. Improper Technique: Contamination of samples with exogenous endotoxin or denaturation of the LAL reagent. | 2a. Use Depyrogenated Labware: Use certified endotoxin-free pipette tips and microplates/tubes for the assay. 2b. Handle Reagents Correctly: Vortex endotoxin standards vigorously as they can stick to surfaces. Conversely, the LAL reagent is an enzyme and should be handled gently to avoid denaturation.[12] |
Section 3: Key Experimental Protocols
Protocol 1: Triton X-114 Phase Separation
This method leverages the temperature-dependent solubility of the non-ionic detergent Triton X-114 to partition hydrophobic endotoxins into a detergent-rich phase, separating them from the more hydrophilic protein which remains in the aqueous phase.[1][19]
Methodology:
-
Preparation: Pre-chill the this compound protein solution and a stock of 10% Triton X-114 on ice.
-
Mixing: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).[1] Mix gently but thoroughly on ice for 30-60 minutes to ensure the formation of micelles around the endotoxin.
-
Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10-15 minutes. The solution will become cloudy as the detergent separates out of the aqueous phase.
-
Centrifugation: Centrifuge the mixture at 37°C (a non-refrigerated centrifuge is often sufficient) at 2,000 x g for 10 minutes. Two distinct phases will form: a lower, smaller, detergent-rich phase containing the endotoxin, and an upper, larger, aqueous phase containing the purified this compound.
-
Collection: Carefully collect the upper aqueous phase, avoiding the detergent phase and the interface.
-
Repeat (Optional): To achieve higher purity, the collected aqueous phase can be subjected to a second round of Triton X-114 separation.[1]
-
Detergent Removal: It is often necessary to remove residual Triton X-114 from the final protein sample using hydrophobic interaction chromatography (HIC) or a suitable detergent-removing resin.
Protocol 2: Anion-Exchange Chromatography (AEC)
This technique exploits the strong net negative charge of endotoxins (pI ~2) compared to most proteins at neutral or slightly alkaline pH.[1]
Methodology:
-
Resin Selection: Choose a strong anion-exchange resin, such as Quaternary Ammonium (Q)-based media.
-
Buffer Preparation: Prepare a binding buffer with a pH at which the this compound does not bind (or binds weakly) to the resin, while the endotoxin binds strongly. This is typically a low-ionic-strength buffer (e.g., 20 mM Tris) at a pH above this compound's isoelectric point (pI).
-
Equilibration: Equilibrate the AEC column with 5-10 column volumes (CVs) of the binding buffer.
-
Sample Loading: Load the this compound sample onto the column. If the conditions are optimized, the this compound will pass through the column in the flow-through fraction, while the endotoxins bind to the resin.
-
Wash: Wash the column with 5-10 CVs of binding buffer to elute any remaining this compound.
-
Collection: Collect the flow-through and wash fractions. These contain the purified, low-endotoxin this compound.
-
Regeneration: Regenerate the column by stripping the bound endotoxins with a high-salt solution (e.g., 1-2 M NaCl) followed by a sanitization step (e.g., 0.5-1 M NaOH), according to the manufacturer's instructions.
Section 4: Data Summary & Visualizations
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Typical Removal Efficiency | Typical Protein Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Electrostatic Interaction | >99% | >90% | High capacity, scalable, effective | Requires optimization of pH and ionic strength; protein may also bind |
| Affinity Chromatography (Polymyxin B) | Specific Binding to Lipid A | 90-99% | 80-95% | High specificity, effective at low endotoxin concentrations | Lower capacity, potential for ligand leaching, expensive resin |
| Triton X-114 Phase Separation | Hydrophobic Partitioning | >99%[19] | >90%[19] | Highly effective, rapid, inexpensive, scalable | Residual detergent must be removed, may denature sensitive proteins |
| Ultrafiltration | Size Exclusion | 29-99%[1] | Variable | Simple, removes large aggregates | Inefficient in protein solutions, risk of protein loss through membrane fouling |
Diagrams
Caption: Experimental workflow for the production and purification of recombinant this compound with minimal endotoxin contamination.
Caption: Decision tree for troubleshooting high endotoxin levels in purified recombinant this compound.
References
- 1. sinobiological.com [sinobiological.com]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. listlabs.com [listlabs.com]
- 4. Bacterial endotoxins as contaminants of therapeutic proteins [wakopyrostar.com]
- 5. genscript.com [genscript.com]
- 6. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 7. researchgate.net [researchgate.net]
- 8. Endotoxin-Free E. coli-Based Cell-Free Protein Synthesis: Pre-Expression Endotoxin Removal Approaches for on-Demand Cancer Therapeutic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detoxifying Escherichia coli for endotoxin-free production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 15. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 16. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. brieflands.com [brieflands.com]
- 18. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Azurin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cellular uptake of Azurin and its derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cellular uptake important? A: this compound is a 14 kDa copper-containing redox protein secreted by the bacterium Pseudomonas aeruginosa.[1][2] It has gained significant attention as a potential anti-cancer agent because it preferentially enters cancer cells and induces apoptosis (programmed cell death) and inhibits cell growth. Effective cellular uptake is the critical first step for this compound to exert its therapeutic effects, which involve stabilizing the tumor suppressor protein p53 and interfering with key cancer signaling pathways.[3][4]
Q2: What is p28, and how does it relate to this compound's cellular uptake? A: p28 is a 28-amino acid peptide fragment (residues 50-77) derived from this compound.[1][5] This specific domain is primarily responsible for the protein's ability to penetrate cell membranes, acting as a cell-penetrating peptide (CPP).[2][6] p28 not only facilitates the entry of the entire this compound protein but also possesses anti-cancer activity on its own and has been evaluated in clinical trials.[1][6]
Q3: What is the primary mechanism of this compound/p28 cellular entry? A: The cellular uptake of this compound and p28 is an energy-dependent process that occurs primarily through receptor-mediated endocytosis.[3] Evidence strongly suggests that this process is mediated by caveolae (a type of lipid raft), which are often more abundant on the surface of cancer cells compared to normal cells.[2][5] This higher expression of caveolin-1 receptors on tumor cells is thought to be a reason for this compound's preferential entry into them.[2] While caveolae-mediated endocytosis is a key pathway, some studies suggest that clathrin-independent mechanisms may also be involved.[1][2]
Q4: Can p28 be used to deliver other molecules into cells? A: Yes. Because p28 functions as an effective cell-penetrating peptide, it can be conjugated or fused to other therapeutic agents (e.g., other anti-cancer drugs, proteins) to enhance their delivery into cancer cells.[3] This makes p28 a promising vector for targeted drug delivery systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing or measuring the cellular uptake of this compound.
Issue 1: Low or No Detectable Cellular Uptake of this compound
| Possible Cause | Troubleshooting Step |
| Cell Line Specificity | Different cell lines have varying levels of surface receptors like caveolin-1. Verify the expression level of caveolin-1 in your target cell line. Consider using a positive control cell line known to have high this compound uptake (e.g., MCF-7, UISO-Mel-2). |
| Incorrect Protein Conformation | This compound's tertiary structure, particularly the α-helical p28 domain, is crucial for cell entry.[1] Ensure that your purified this compound is correctly folded. Perform quality control using techniques like Circular Dichroism (CD) spectroscopy. |
| Degradation of this compound/p28 | The protein or peptide may be degrading in the cell culture medium. Check the stability of your this compound preparation in the medium over the time course of your experiment. Consider using protease inhibitors if degradation is suspected. |
| Suboptimal Incubation Conditions | This compound uptake is an energy-dependent process. Ensure experiments are conducted at 37°C. A control experiment at 4°C should show significantly reduced or no uptake. |
| Issues with Detection Method | The method used to quantify uptake may not be sensitive enough. For fluorescently-labeled this compound, photobleaching or low labeling efficiency could be an issue. For antibody-based detection, ensure the antibody is specific and has high affinity. |
Issue 2: High Cytotoxicity in Normal (Non-Cancerous) Control Cells
| Possible Cause | Troubleshooting Step |
| Concentration is Too High | Although this compound shows preferential uptake by cancer cells, high concentrations can lead to increased uptake and toxicity in normal cells.[7] Perform a dose-response experiment to find the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells. |
| Contaminants in Protein Preparation | The purified this compound may contain cytotoxic contaminants (e.g., endotoxins) from the expression host. Ensure a high degree of purity for your protein preparation. Perform an endotoxin test. |
| Off-Target Effects | At very high concentrations, this compound may induce cellular stress pathways unrelated to its primary anti-cancer mechanism. Correlate cytotoxicity with the known mechanism of action (e.g., p53 stabilization) to confirm on-target effects. |
Issue 3: Inconsistent or Non-Reproducible Uptake Results
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Surface-Bound Protein | Failure to completely wash away non-internalized, membrane-bound this compound will lead to an overestimation of uptake.[8] Use a stringent washing protocol (e.g., multiple washes with cold PBS). A brief acid wash (pH ~3.0) can also help strip surface-bound proteins. |
| Variability in Cell Health and Density | Cells that are unhealthy or overly confluent may exhibit altered endocytic activity. Use cells in their logarithmic growth phase and ensure consistent seeding density across experiments.[9] |
| Precipitation of Delivery Vehicle | If using a nanoparticle-based delivery system, the formulation may be precipitating in the culture medium.[9] Visually inspect for precipitates and assess the colloidal stability of your nanoparticles in the medium using techniques like Dynamic Light Scattering (DLS). |
Data Presentation: Efficacy of Uptake Enhancement Strategies
The following tables summarize quantitative data from studies on this compound and its derivatives.
Table 1: Comparison of Free this compound vs. Chitosan Nanoparticle Delivery
| Formulation | Particle Size (nm) | Cytotoxicity on MCF-7 Cells (5-day MTT Assay) | Reference(s) |
| Free this compound | N/A | 63.78% | [10][11] |
| Chitosan-Azurin Nanoparticles | ~200 | 82.53% | [10][11] |
Table 2: In Vitro and In Vivo Toxicity Data for p28
| Parameter | Species | Value | Reference(s) |
| IC50 (vs. MCF-7 cells) | Human (in vitro) | 105 µg/mL | [12] |
| NOAEL (IV) | Female Mouse | 120 mg/kg | [13] |
| NOAEL (IV) | Non-human Primate | >120 mg/kg/dose | [13] |
| MTD (Subchronic) | Mouse | >240 mg/kg/dose | [13] |
| MTD (Subchronic) | Cynomolgus Monkey | >120 mg/kg | [13] |
| NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake using Fluorescence
This protocol provides a general method for measuring the internalization of fluorescently-labeled this compound.
-
Preparation:
-
Label this compound with a fluorescent dye (e.g., FITC, Alexa Fluor 488) according to the manufacturer's protocol. Remove unconjugated dye using a desalting column.
-
Seed cells (e.g., 1 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
-
Incubation:
-
Remove the culture medium and wash cells once with pre-warmed PBS.
-
Add the fluorescently-labeled this compound diluted in serum-free medium to the cells at the desired concentration.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C. As a negative control, incubate a separate set of cells at 4°C.
-
-
Washing:
-
Aspirate the incubation medium.
-
Wash the cells three to four times with 1 mL of ice-cold PBS per well to thoroughly remove any non-internalized protein.
-
-
Cell Lysis:
-
Add 200 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well.
-
Incubate on ice for 15-20 minutes.
-
-
Quantification:
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.
-
Transfer the supernatant to a 96-well black plate.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Separately, determine the total protein concentration in each lysate sample using a BCA or Bradford assay to normalize the fluorescence signal to the amount of cellular protein.[14]
-
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol measures the effect of this compound uptake on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your this compound formulation (e.g., free this compound, nano-Azurin) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[12]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations: Pathways and Workflows
Caption: this compound cellular uptake and p53 stabilization pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. The this compound-Derived Peptide CT-p19LC Exhibits Membrane-Active Properties and Induces Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of anticancer effect of this compound using polymeric nanoparticles [systems.enpress-publisher.com]
- 12. Computational Modeling, High-Level Soluble Expression and In Vitro Cytotoxicity Assessment of Recombinant Pseudomonas aeruginosa this compound: A Promising Anti-Cancer Therapeutic Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical pharmacokinetics, metabolism, and toxicity of this compound-p28 (NSC745104) a peptide inhibitor of p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Denatured Azurin Protein
Welcome to the technical support center for the refolding of denatured Azurin protein. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the refolding of this compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the denaturation and refolding of this compound protein.
Issue 1: Low Refolding Yield
Q: I am observing a very low yield of refolded this compound. What are the potential causes and how can I improve the yield?
A: Low refolding yield is a common issue and can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Optimize Refolding Buffer Composition: The composition of your refolding buffer is critical. Ensure you are using an appropriate buffer system and consider the addition of reagents that can enhance folding efficiency.
-
Add L-arginine: L-arginine is known to suppress protein aggregation during refolding.[1][2][3] Typical concentrations range from 0.1 to 1 M.[2]
-
Incorporate a Redox System: If your this compound construct contains cysteine residues, incorrect disulfide bond formation can lead to misfolding and aggregation. Including a redox pair like reduced and oxidized glutathione (GSH/GSSG) can facilitate proper disulfide bond formation.
-
Include Additives: Other additives like polyethylene glycol (PEG) or glycerol can also help in preventing aggregation.
-
-
Control the Rate of Denaturant Removal: Rapid removal of the denaturant (e.g., guanidine hydrochloride or urea) can lead to protein aggregation.[4][5]
-
Step-wise Dialysis: Instead of a single dialysis step against a large volume of buffer, perform a step-wise dialysis with gradually decreasing concentrations of the denaturant.[4][6][7] This allows the protein to refold more gradually.
-
Slow Dilution: If using dilution for refolding, add the denatured protein solution to the refolding buffer slowly and with constant stirring.[8][9]
-
-
Optimize Protein Concentration: High protein concentrations can favor intermolecular interactions, leading to aggregation.[4] Experiment with a lower starting concentration of the denatured this compound.
-
Incorporate Copper Ions: this compound is a copper-binding protein, and the presence of copper is crucial for its stability and proper folding into the active holo-form.[10][11][12] Introducing copper to the unfolded polypeptide before initiating refolding can dramatically increase the formation rate of active holo-azurin.[10][13]
Issue 2: Protein Aggregation During Refolding
Q: My this compound protein is precipitating out of solution during the refolding process. How can I prevent this?
A: Protein aggregation is a major obstacle in refolding. Here are some strategies to mitigate it:
-
Utilize Aggregation Suppressors: As mentioned for low yield, L-arginine (0.1-1 M) is a highly effective suppressor of protein aggregation.[1][2][3] Proline has also been shown to inhibit aggregation during protein refolding.[14]
-
Optimize Physicochemical Parameters:
-
pH: Ensure the pH of your refolding buffer is optimal for this compound stability.
-
Temperature: Perform refolding at a lower temperature (e.g., 4°C) to slow down the aggregation process.[15]
-
-
On-Column Refolding: Refolding the protein while it is bound to a chromatography resin can minimize intermolecular interactions that lead to aggregation.[16][17][18][19][20] This is particularly effective for His-tagged this compound using an IMAC column.
-
Artificial Chaperone-Assisted Refolding: This technique involves capturing the denatured protein with a detergent (like CTAB) to prevent aggregation, followed by the removal of the detergent with cyclodextrin to allow folding.[4][18]
Frequently Asked Questions (FAQs)
Q1: What is the recommended denaturant for this compound, Guanidine Hydrochloride (GuHCl) or Urea?
A1: Both 6 M Guanidine Hydrochloride (GuHCl) and 8 M Urea are commonly used for denaturing proteins from inclusion bodies.[21][22] GuHCl is a stronger denaturant. The choice may depend on the specific characteristics of your this compound construct and downstream applications. It is generally recommended to use freshly prepared, high-purity urea solutions to avoid protein modification by cyanate, a breakdown product of urea.[15]
Q2: How can I confirm that my refolded this compound is correctly folded and active?
A2: Several analytical techniques can be used to assess the structure and function of your refolded this compound:
-
UV-Visible Spectroscopy: For holo-azurin, the ratio of absorbance at 630 nm (due to the copper center) to 280 nm (due to aromatic residues) is a good indicator of copper incorporation and proper folding around the metal center.[23]
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD (190-250 nm) can be used to analyze the secondary structure of the refolded protein and compare it to the known spectrum of native this compound, which is predominantly β-sheet.[23][24][25][26][27]
-
Functional Assays: The ultimate confirmation of correct refolding is the protein's biological activity. For this compound, this could involve assays measuring its electron transfer capabilities or its cytotoxic activity against cancer cell lines.[28][29][30]
Q3: What is the role of the copper ion in this compound refolding?
A3: The copper ion is integral to the structure and stability of this compound.[10][11][12] While apo-azurin (this compound without copper) can adopt a folded structure, the presence of copper significantly stabilizes the native conformation.[10] Importantly, the formation of active holo-azurin is much faster when copper is present during the refolding process, as it can bind to the unfolded polypeptide chain and guide it towards the correct native structure.[10][13]
Data Presentation
Table 1: Comparison of General Refolding Methods
| Refolding Method | Principle | Advantages | Disadvantages | Typical Refolding Yield |
| Dilution | Rapid reduction of denaturant concentration by diluting the protein solution into a large volume of refolding buffer. | Simple and fast. | Can lead to aggregation if not optimized; requires large buffer volumes. | Variable, highly protein-dependent. |
| Dialysis (Step-wise) | Gradual removal of denaturant by dialysis against buffers with decreasing denaturant concentrations.[4][6][7] | More controlled refolding, can improve yield by minimizing aggregation.[4][5] | Time-consuming.[4] | Can be higher than one-step dialysis. |
| On-Column Refolding | The denatured protein is bound to a chromatography column and the denaturant is removed by a gradient wash.[16][17][18][19][20] | Minimizes aggregation by immobilizing protein molecules; combines purification and refolding. | Requires a chromatography system and tagged protein (e.g., His-tag). | Can be high, protein-dependent. |
Table 2: Common Additives for this compound Refolding Buffer
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.1 - 1 M[2] | Suppresses protein aggregation.[1][2][3] |
| GSH/GSSG | e.g., 5 mM GSH / 0.5 mM GSSG | Redox buffer to facilitate correct disulfide bond formation. |
| Glycerol | 10-20% (v/v) | Stabilizes the refolded protein and can help prevent aggregation.[31] |
| Copper Sulfate (CuSO₄) | Molar excess relative to protein | Provides the necessary copper ion for the formation of active holo-azurin.[10][13] |
Experimental Protocols
Protocol 1: Denaturation of this compound from Inclusion Bodies using Guanidine Hydrochloride
-
Harvest Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing 6 M Guanidine Hydrochloride, 50 mM Tris-HCl (pH 8.0), and a reducing agent like 10 mM DTT if your this compound has cysteine residues.
-
Incubation: Gently agitate the suspension at room temperature for 1-2 hours to ensure complete solubilization.
-
Clarification: Centrifuge the solution at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 2: Refolding of Denatured this compound by Step-wise Dialysis
-
Prepare Dialysis Buffers: Prepare a series of dialysis buffers (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl) with decreasing concentrations of GuHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M). For holo-azurin refolding, include a slight molar excess of CuSO₄ in the final dialysis buffer. To prevent aggregation, 0.4 M L-arginine can be included in the refolding buffers.[15]
-
Dialysis: Place the denatured this compound solution in a dialysis bag with an appropriate molecular weight cutoff.
-
Step-wise Exchange: Dialyze the sample against each of the prepared buffers sequentially, for at least 4-6 hours each, at 4°C with gentle stirring.
-
Final Dialysis: Perform the final dialysis step against the denaturant-free buffer overnight.
-
Recovery: Collect the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein.
Protocol 3: On-Column Refolding of His-tagged this compound
-
Prepare Buffers:
-
Binding Buffer: 6 M GuHCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.[16]
-
Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250-500 mM imidazole, pH 8.0.
-
-
Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA) with the Binding Buffer.
-
Load Protein: Load the denatured His-tagged this compound solution onto the column.
-
Refolding Gradient: Wash the column with a linear gradient from 100% Binding Buffer to 100% Wash Buffer over several column volumes. This gradual removal of the denaturant allows the protein to refold while bound to the resin. For holo-azurin, the wash buffer can be supplemented with CuSO₄.
-
Elution: Elute the refolded this compound from the column using the Elution Buffer.
-
Buffer Exchange: If necessary, perform a buffer exchange to remove imidazole.
Mandatory Visualization
Caption: Experimental workflow for this compound refolding and analysis.
Caption: Troubleshooting decision tree for this compound refolding.
References
- 1. L-arginine suppresses aggregation of recombinant growth hormones in refolding process from E. coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
- 6. researchgate.net [researchgate.net]
- 7. biotechrep.ir [biotechrep.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Folding of copper proteins: role of the metal? | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. Copper stabilizes this compound by decreasing the unfolding rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper binding before polypeptide folding speeds up formation of active (holo) Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proline inhibits aggregation during protein refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 17. ipo.lbl.gov [ipo.lbl.gov]
- 18. Refolding and purification of histidine-tagged protein by artificial chaperone-assisted metal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ycdehongchem.com [ycdehongchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Circular permutation at this compound's active site slows down its folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Azurin Insolubility During Overexpression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the overexpression of the protein Azurin, particularly focusing on insolubility and inclusion body formation.
Introduction to this compound Overexpression
This compound is a small, copper-containing redox protein with significant potential as an anti-cancer and anti-microbial agent.[1][2] Its therapeutic promise has led to extensive research involving its recombinant expression, primarily in Escherichia coli (E. coli). However, high-level expression of this compound in E. coli often results in the formation of insoluble protein aggregates known as inclusion bodies.[3][4] While inclusion bodies contain a high concentration of the target protein, recovering functional, correctly folded this compound from them presents a significant challenge.[5][6] This guide will walk you through strategies to mitigate insolubility issues and effectively recover active this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound overexpression in a question-and-answer format, providing actionable solutions.
Question: What are the initial indicators of this compound insolubility in my E. coli culture?
Answer: The primary indicator of this compound insolubility is the formation of inclusion bodies. After cell lysis, these dense protein aggregates can be visually observed as a dense, off-white pellet following low-speed centrifugation.[7] To confirm the presence of this compound within this pellet, you can perform SDS-PAGE analysis on both the soluble and insoluble fractions of the cell lysate. A prominent band at the expected molecular weight of this compound (approximately 14 kDa) in the insoluble fraction lane confirms its aggregation.[8]
Question: How can I optimize expression conditions to promote soluble this compound expression?
Answer: Optimizing expression conditions is a critical first step to enhance the yield of soluble this compound. Several parameters can be adjusted:
-
Temperature: Lowering the cultivation temperature after induction (e.g., to 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.[3][9]
-
Inducer Concentration: Reducing the concentration of the inducer, such as IPTG, can decrease the rate of transcription and translation, which in turn can improve protein solubility.[9][10] High induction levels can overwhelm the cellular folding machinery, leading to misfolded protein aggregation.[3]
-
Expression Host Strain: The choice of E. coli host strain can significantly impact protein solubility. Strains engineered to facilitate protein folding, such as those overexpressing chaperone proteins, may improve the yield of soluble this compound.[9]
-
Promoter Strength: Using a weaker promoter can slow down the rate of protein expression, which can be beneficial for proteins prone to aggregation.[4]
Question: I've optimized expression conditions, but still observe significant inclusion body formation. What's the next step?
Answer: If optimizing expression conditions is insufficient, several other strategies can be employed:
-
Fusion Tags: Fusing a highly soluble protein or peptide tag, such as Glutathione S-transferase (GST) or Maltose-binding protein (MBP), to the N-terminus of this compound can enhance its solubility.[1][3] These tags can often be cleaved off after purification.[1][2]
-
Codon Optimization: The codon usage of the this compound gene can be optimized to match that of E. coli. This can improve translation efficiency and potentially reduce misfolding.[3][9]
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the proper folding of this compound, thereby preventing aggregation.[9]
Question: How do I recover functional this compound from inclusion bodies?
Answer: Recovering active this compound from inclusion bodies involves a multi-step process of solubilization and refolding.
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the inclusion bodies are separated from the soluble fraction by centrifugation. The pellet is then washed with buffers containing detergents (e.g., Triton X-100) or low concentrations of denaturants to remove contaminating proteins and membrane components.[7][11]
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride (GdnHCl).[10][12] These agents disrupt the non-covalent interactions holding the protein aggregates together, leading to unfolded protein chains.
-
Refolding: The solubilized, denatured this compound is then refolded into its native conformation. This is typically achieved by removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.[5][12] The refolding buffer often contains additives such as L-arginine and L-glutamate to suppress aggregation and a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[12][13]
Frequently Asked Questions (FAQs)
Q1: Why does this compound form inclusion bodies when overexpressed in E. coli?
High rates of protein synthesis during overexpression can overwhelm the host cell's protein folding machinery.[14] This can lead to the accumulation of partially folded or misfolded this compound intermediates, which then aggregate into insoluble inclusion bodies.[7] Factors such as the hydrophobic nature of folding intermediates and the lack of specific post-translational modifications in bacteria can also contribute to this phenomenon.[7]
Q2: Can I use a different expression system to avoid insolubility?
Yes, if insolubility in E. coli remains a persistent issue, exploring alternative expression systems such as yeast, insect cells, or mammalian cells could be a viable option.[5] These eukaryotic systems possess more complex protein folding and post-translational modification machinery that may be beneficial for producing soluble, functional this compound. However, these systems are often more time-consuming and expensive than E. coli.
Q3: What is the role of the copper ion in this compound folding and stability?
This compound is a copper-binding protein, and the presence of the copper ion is crucial for its native structure and stability.[15] During refolding, it is important to ensure the availability of copper ions (e.g., by adding CuSO₄ to the buffer) to facilitate the correct metalation of the protein.[1][2] The characteristic blue color of a purified this compound solution is an indicator of proper copper incorporation.[16]
Q4: How can I assess the quality of my refolded this compound?
The quality of refolded this compound can be assessed using several techniques:
-
UV-Visible Spectroscopy: Correctly folded and copper-bound this compound exhibits a characteristic absorption peak around 625-630 nm.[15][16]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to confirm the secondary structure of the refolded protein.[1][16]
-
Functional Assays: The biological activity of the refolded this compound can be tested, for example, by assessing its cytotoxic effects on cancer cell lines.[1][8]
Quantitative Data Summary
Table 1: Optimization Parameters for Soluble this compound Expression
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Growth Temperature | 37°C | 30°C | 15-25°C | [9][17] |
| IPTG Concentration | 1 mM | 0.1 mM | 0.005 mM | [10] |
| Expression Host | BL21(DE3) | Origami B | Rosetta(DE3) | [16] |
| Fusion Tag | None | 6x-His Tag | GST Tag | [1][8] |
Table 2: Common Reagents for Inclusion Body Solubilization and Refolding
| Step | Reagent | Typical Concentration | Purpose | Reference |
| Solubilization | Urea | 8 M | Denaturation | [10][12] |
| Guanidine-HCl | 6 M | Denaturation | [10] | |
| Refolding Additive | L-Arginine | 50 mM - 1 M | Aggregation Suppression | [12][13] |
| L-Glutamate | 50 mM | Aggregation Suppression | [13] | |
| Reduced Glutathione (GSH) | 1-5 mM | Redox Shuffling | [12] | |
| Oxidized Glutathione (GSSG) | 0.1-0.5 mM | Redox Shuffling | [12] | |
| Copper Sulfate (CuSO₄) | Varies | Metal Cofactor | [1][18] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid assessment of this compound solubility under different expression conditions.
-
Transform different E. coli expression strains with the this compound expression plasmid.
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to final concentrations of 1 mM, 0.5 mM, and 0.1 mM.
-
Incubate the cultures at different temperatures (e.g., 37°C, 30°C, and 20°C) for 4-16 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to separate the soluble and insoluble fractions.
-
Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE.
Protocol 2: Inclusion Body Solubilization and Refolding
This protocol outlines a general procedure for recovering this compound from inclusion bodies.
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from a large-scale culture in lysis buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Wash the pellet twice with a buffer containing 1% Triton X-100 to remove membrane proteins.
-
Wash the pellet again with a buffer containing 1 M NaCl to remove nucleic acids.[11]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea, 5 mM DTT).
-
Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, and a suitable concentration of CuSO₄).
-
Add the solubilized protein solution dropwise to the refolding buffer with gentle stirring, aiming for a 10- to 100-fold dilution.
-
Incubate the refolding mixture at 4°C for 12-48 hours.
-
-
Purification and Concentration:
-
Concentrate the refolded protein solution using ultrafiltration.
-
Purify the refolded this compound using appropriate chromatography techniques, such as ion-exchange or size-exclusion chromatography.[18]
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Pathway of inclusion body formation during overexpression.
Caption: Decision tree for addressing this compound insolubility.
References
- 1. Single-step purification and characterization of Pseudomonas aeruginosa this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-step Purification and Characterization of Pseudomonas aeruginosa this compound. [qmro.qmul.ac.uk]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 10. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 14. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 15. Conformational Changes in this compound from Pseudomona aeruginosa Induced through Chemical and Physical Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biomatik.com [biomatik.com]
- 18. researchgate.net [researchgate.net]
Optimizing Azurin Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Azurin concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effect on cancer cells?
A1: this compound, a cupredoxin protein from Pseudomonas aeruginosa, selectively induces apoptosis in cancer cells.[1][2][3] Its primary mechanism involves entering cancer cells and forming a complex with the tumor suppressor protein p53.[4][5][6] This interaction stabilizes p53, preventing its degradation and leading to an increase in its intracellular levels.[1][5] The elevated p53 then transcriptionally activates pro-apoptotic genes like Bax and Noxa, and cell cycle inhibitors such as p21, ultimately leading to apoptosis and inhibition of cell proliferation.[4][6]
Q2: Does this compound's cytotoxicity depend on the p53 status of the cancer cell line?
A2: Yes, the cytotoxicity of this compound is often more pronounced in cancer cells with wild-type p53.[2][7] However, this compound can still exhibit cytotoxic effects in p53-null or mutant cell lines, suggesting the involvement of other mechanisms.[7][8][9] These alternative pathways may include the inhibition of receptor tyrosine kinases like VEGFR-2 and EphB2, which are involved in angiogenesis and cell proliferation.[4][8]
Q3: What are typical IC50 values for this compound in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell line, exposure time, and the specific cytotoxicity assay used.[2][7] It is crucial to determine the IC50 empirically for your specific experimental conditions. Below is a table summarizing some reported IC50 values.
| Cell Line | Cancer Type | p53 Status | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Assay |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 105 | ~7.5 | 24 | MTT |
| YD-9 | Oral Squamous Carcinoma | Not Specified | ~200 | ~14.3 | 24 | Cell Growth Assay |
| HeLa | Cervical Cancer | Wild-Type (HPV E6) | Not Specified | ~140 | 72 | MTT |
| AGS | Gastric Adenocarcinoma | Wild-Type | Not Specified | ~75 | 72 | MTT |
| U2OS | Osteosarcoma | Wild-Type | Not Specified | ~70 | 72 | MTT |
Note: The molecular weight of this compound is approximately 14 kDa. The conversion to µM is an estimation.
Q4: How should I prepare and store this compound for cytotoxicity experiments?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable buffer (e.g., sterile PBS). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect protein stability and activity.[10] Store the aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock directly into pre-warmed cell culture medium and mix thoroughly before adding to the cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently pipette the cell suspension up and down multiple times. For adherent cells, ensure even distribution across the well bottom.[11] |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and condition to avoid cross-contamination and inaccurate volumes.[11] |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium and use the inner wells for your experiment.[12] |
| Inconsistent Incubation Times | Ensure consistent timing for cell seeding, drug treatment, and addition of assay reagents across all plates. |
Issue 2: Low or No Cytotoxicity Observed
| Potential Cause | Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal cytotoxic range for your specific cell line.[10] |
| Incorrect Drug Preparation/Storage | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Health and Confluency | Use cells that are in the exponential growth phase with high viability (>95%). Cell confluency at the time of treatment can significantly impact results; optimize seeding density to ensure cells are not overly confluent at the end of the assay.[11] |
| Assay Interference | Some compounds can interfere with certain cytotoxicity assays (e.g., direct reduction of MTT reagent). Consider using an orthogonal assay method to confirm your results (e.g., LDH release assay if using a metabolic assay).[12][13] |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound's effects, particularly if it lacks functional p53 or has upregulated resistance mechanisms.[2][9] |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Solution |
| Variation in Cell Culture Conditions | Maintain consistent cell culture conditions, including media formulation, serum batches, passage number, and incubator parameters (CO2, temperature, humidity).[11] |
| Reagent Variability | Use the same lot of reagents (e.g., this compound, assay kits, media, serum) for a set of comparative experiments whenever possible. |
| Protocol Drift | Adhere strictly to a standardized experimental protocol. Any modifications should be carefully documented and validated.[14][15] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resthis compound-Based Viability Assay
This protocol outlines a general procedure. Optimization of cell seeding density, this compound concentrations, and incubation times is crucial for each specific cell line.[16][17][18]
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed a 96-well plate with the optimized number of cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A suggested range to start with is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control (medium with buffer).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resthis compound Assay:
-
Prepare the resthis compound solution according to the manufacturer's instructions (a typical final concentration is 10% of the well volume).[19]
-
Add the appropriate volume of resthis compound solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined to ensure the signal is within the linear range of the assay.[18]
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).[19]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.[20][21]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound cytotoxicity assays.
Caption: this compound-mediated p53 stabilization pathway leading to apoptosis.
Caption: General experimental workflow for an this compound cytotoxicity assay.
Caption: A logical workflow for troubleshooting common cytotoxicity assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Production of Recombinant this compound from Pseudomonas aeruginosa and Its Ability to Induce Apoptosis in Various Breast Cancer Cell Lines [mdpi.com]
- 3. The bacterial protein this compound enhances sensitivity of oral squamous carcinoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Exploring the anticancer potential of the bacterial protein this compound [aimspress.com]
- 9. The Bacterial Protein this compound Enhances Sensitivity of Oral Squamous Carcinoma Cells to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Standardized Protocol for Resthis compound-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standard Operating Procedure to Optimize Resthis compound-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resthis compound Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]
- 17. Standard Operating Procedure to Optimize Resthis compound-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Azurin and its p28 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of novel anticancer therapeutics, bacterial proteins and their derivatives have emerged as a promising frontier. Among these, Azurin, a redox protein secreted by Pseudomonas aeruginosa, and its 28-amino acid peptide fragment, p28, have garnered significant attention for their targeted anticancer properties. Both molecules exhibit a remarkable ability to preferentially enter cancer cells and induce cell cycle arrest and apoptosis, primarily through the stabilization of the tumor suppressor protein p53.[1][2][3] This guide provides a comprehensive comparison of the anticancer activities of this compound and its derivative p28, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Mechanism of Action: A Shared Pathway to Cancer Cell Demise
The anticancer efficacy of both this compound and p28 is fundamentally linked to their interaction with the p53 tumor suppressor protein. The p28 domain of this compound is the key player, acting as a cell-penetrating peptide that facilitates entry into cancer cells and subsequently interferes with p53 degradation.[2][3][4]
Key Mechanistic Steps:
-
Preferential Entry into Cancer Cells: Both this compound and p28 exhibit a higher rate of entry into a variety of cancer cells compared to normal cells.[1][5] This selectivity is attributed to interactions with components of the cell membrane, such as caveolin.[6]
-
p53 Stabilization: Upon entering the cancer cell, p28 binds to the DNA-binding domain of p53.[2][3] This interaction is thought to inhibit the binding of E3 ubiquitin ligases, such as COP1, which would otherwise tag p53 for proteasomal degradation.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: The resulting increase in intracellular p53 levels triggers downstream pathways that lead to apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.[4][6]
While p28 represents the primary active domain, the full-length this compound protein possesses additional domains that may contribute to its overall activity and stability. However, p28 has been the focus of clinical development due to its smaller size and targeted efficacy.[7][8][9][10]
Quantitative Comparison of Anticancer Activity
The following tables summarize the available quantitative data on the in vitro and in vivo anticancer activities of this compound and p28. It is important to note that the data presented for this compound and p28 are from different studies and not from a direct head-to-head comparison in the same experimental setup. Therefore, direct comparisons of potency should be made with caution.
Table 1: In Vitro Cytotoxicity of this compound and p28
| Molecule | Cancer Cell Line | Assay | Concentration | Effect | Source |
| This compound | MCF-7 (Breast) | Cell Viability | 53 µM | 71% reduction in cell survival after 72h | [5] |
| p28 | MCF-7 (Breast) | Cell Viability | 50 µmol/L | ~50% inhibition of cell proliferation after 72h | [4] |
| p28 | ZR-75-1 (Breast) | Cell Viability | 100 µmol/L | 44% reduction in cell number after 72h | [4][5] |
| p28 | UISO-Mel-23 & 29 (Melanoma) | Cell Viability | 200 µmol/L | 22% decrease in cell survival | [11] |
Table 2: In Vivo Tumor Regression
| Molecule | Cancer Model | Dosage | Effect | Source |
| This compound | Human breast cancer xenograft in mice | Not Specified | 85% tumor regression | [3] |
| p28 | MCF-7 xenografts in athymic mice | 10 mg/kg daily for 30 days (i.p.) | Significant reduction in tumor size | [4] |
| p28 | LN299 glioblastoma xenograft in vivo | Not Specified | 46.5% reduction in tumor growth by day 20 | [12] |
Clinical Trial Insights: p28 in Human Patients
p28 has advanced to Phase I clinical trials in human patients with refractory solid tumors. These trials have provided valuable data on its safety, tolerability, and preliminary efficacy.
Table 3: Overview of p28 Phase I Clinical Trial Outcomes
| Trial Population | Number of Patients | Key Findings | Objective Response | Source |
| Adult patients with metastatic solid tumors | 15 | No dose-limiting toxicities or significant adverse events. MTD not reached. | 1 complete response, 3 partial responses, 7 stable disease | [7][8][9] |
| Pediatric patients with recurrent/progressive CNS tumors | 18 | Well-tolerated with no dose-limiting toxicities. | Not explicitly stated in the provided abstracts. | [10] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or p28 for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Harvest the cells after treatment with this compound or p28.
-
Washing: Wash the cells with cold PBS (Phosphate-Buffered Saline).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms and Workflows
Caption: The signaling pathway of this compound and p28 leading to cancer cell death.
Caption: A typical experimental workflow for comparing the anticancer activity.
Conclusion
Both this compound and its p28 peptide are potent anticancer agents with a shared mechanism of action centered on the stabilization of p53. The available data, although not from direct comparative studies, suggest that both molecules effectively inhibit cancer cell growth and induce apoptosis. The progression of p28 into Phase I clinical trials underscores its significant therapeutic potential, demonstrating a favorable safety profile and preliminary evidence of antitumor activity in patients with advanced solid tumors.[7][8][9][10] Future head-to-head comparative studies will be invaluable in elucidating the nuanced differences in their efficacy and optimizing their potential clinical applications, either as standalone therapies or in combination with existing anticancer drugs.
References
- 1. Anticancer Actions of this compound and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Frontiers | p28 Bacterial Peptide, as an Anticancer Agent [frontiersin.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. A peptide fragment of this compound induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdgti.com [cdgti.com]
- 10. Phase I trial of p28 (NSC745104), a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in pediatric patients with recurrent or progressive central nervous system tumors: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy [frontiersin.org]
Unveiling the Azurin-p53 Interaction: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the precise validation of protein-protein interactions is a cornerstone of robust and reliable study. The interaction between the bacterial protein Azurin and the tumor suppressor p53, a key target in cancer therapy, is of significant interest. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) as a primary method for validating this interaction, alongside alternative techniques, supported by experimental data and detailed protocols.
The specific binding of this compound to p53 has been shown to induce a reduction in the association kinetics and binding affinity of the MDM2-p53 complex, a critical interaction for p53 regulation.[1] This interference with the p53-MDM2 feedback loop, without directly blocking the MDM2 binding site, highlights a potential allosteric mechanism for p53 stabilization and suggests a promising avenue for anticancer drug design.[2]
Quantitative Analysis: A Head-to-Head Comparison
The validation of the this compound-p53 interaction has been approached using various biophysical techniques, each providing unique insights into the binding kinetics and affinity. The data presented below, summarized from multiple studies, offers a comparative overview of the quantitative parameters obtained through Surface Plasmon Resonance (SPR), Atomic Force Spectroscopy (AFS), and Isothermal Titration Calorimetry (ITC).
| Interaction | Method | Ligand | Analyte | K D (Dissociation Constant) | k a (Association Rate Constant) (M⁻¹s⁻¹) | k d (Dissociation Rate Constant) (s⁻¹) | Reference |
| This compound - p53 | SPR | p53 | This compound | ~1.0 µM (10⁻⁶ M) | Not Specified | ~0.1 | [1] |
| This compound - p53 | AFS | p53 | This compound | Not Specified | Not Specified | ~0.1 | [1] |
| This compound - p53 (full-length monomer) | SPR & AFS | Not Specified | Not Specified | 1-6 µM | Not Specified | Not Specified | [3] |
| This compound - p53 NTD | Tryptophan Fluorescence Quenching | p53 NTD | This compound | 5-10 µM | Not Specified | Not Specified | [3] |
| p28 (this compound fragment) - p53 | AFS | p53 | p28 | Comparable to this compound-p53 | Comparable to this compound-p53 | Comparable to this compound-p53 | [4] |
| Mdm2 - p53 | SPR | p53 | Mdm2 | ~0.3 µM (threefold higher affinity than this compound-p53) | Not Specified | Not Specified | [1] |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the biological context of the this compound-p53 interaction, the following diagrams have been generated.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. For the this compound-p53 interaction, a common approach involves immobilizing p53 on the sensor chip and flowing this compound over the surface as the analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified full-length p53 protein (ligand)
-
Purified this compound protein (analyte)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Surface Preparation: The CM5 sensor chip surface is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: A solution of p53 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The primary amine groups on p53 will form covalent bonds with the activated carboxyl groups on the sensor surface.
-
Deactivation: Remaining active esters on the surface are quenched by injecting ethanolamine.
-
Analyte Injection: A series of this compound solutions at different concentrations (e.g., 0.25 to 4 µM) are injected over the immobilized p53 surface.[1]
-
Association & Dissociation: The binding (association) and unbinding (dissociation) of this compound to p53 is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Regeneration: The sensor surface is regenerated between analyte injections by a pulse of a low pH solution to remove bound this compound.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Alternative Validation Methods
Atomic Force Spectroscopy (AFS): AFS is a single-molecule technique that can measure the unbinding force between two interacting molecules. In the context of this compound and p53, one protein is attached to an AFM tip and the other to a substrate. The force required to rupture the bond between them is measured, providing insights into the strength and kinetics of the interaction at the single-molecule level.[4]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of two molecules in solution. By titrating this compound into a solution containing p53, the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined. This technique provides a comprehensive thermodynamic profile of the binding event.
Conclusion
The validation of the this compound-p53 interaction is crucial for the development of novel cancer therapeutics. Surface Plasmon Resonance provides a robust and real-time method for quantifying the kinetics and affinity of this interaction. When complemented with data from alternative techniques like Atomic Force Spectroscopy and Isothermal Titration Calorimetry, a more complete and nuanced understanding of the molecular recognition process can be achieved. The presented data and protocols serve as a valuable resource for researchers aiming to investigate this and other critical protein-protein interactions in the field of drug discovery.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. antibodies.cancer.gov [antibodies.cancer.gov]
A Comparative Analysis of Azurin from Diverse Bacterial Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the copper-containing protein Azurin derived from different bacterial species, with a primary focus on Pseudomonas aeruginosa and available data for Alcaligenes faecalis and Bordetella bronchiseptica. This document synthesizes experimental data on their biochemical properties and anti-cancer activities, presents detailed experimental methodologies, and visualizes key biological pathways.
This compound, a small, blue copper protein, plays a crucial role in bacterial electron transport chains.[1][2] Beyond its physiological function, this compound secreted by Pseudomonas aeruginosa has garnered significant attention for its preferential entry into cancer cells and its ability to induce apoptosis and inhibit tumor growth.[3][4] This has positioned this compound and its derivatives as promising candidates for novel cancer therapies.[5] This guide aims to provide a comparative overview of this compound from different bacterial sources to aid in the evaluation and selection of this protein for research and therapeutic development.
Physicochemical and Biochemical Properties
The structural and electrochemical properties of this compound are central to its function. While extensive data is available for this compound from P. aeruginosa, comparative data for other species is less comprehensive.
| Property | Pseudomonas aeruginosa | Alcaligenes faecalis | Bordetella bronchiseptica |
| Molecular Weight | ~14 kDa[2][5] | Data not available | ~15.8 - 20.8 kDa (recombinant)[6][7] |
| Number of Amino Acids | 128[1][5] | Data not available | Data not available |
| Structure | Eight-stranded β-barrel[1][5] | Similar β-barrel structure implied | Data not available |
| Redox Potential (E°') | ~310 mV[2][8] | Data not available | Data not available |
| Isoelectric Point (pI) | 5.4 - 5.7 (Cu(II) form)[8] | Data not available | Data not available |
Anti-Cancer Activity: A Comparative Overview
The anti-cancer properties of this compound from P. aeruginosa are well-documented, targeting multiple cellular pathways to induce apoptosis and inhibit proliferation in cancer cells.[3] Limited information is available on the anti-cancer potential of this compound from Alcaligenes faecalis and Bordetella bronchiseptica.
| Feature | Pseudomonas aeruginosa this compound | Alcaligenes faecalis this compound | Bordetella bronchiseptica this compound |
| Preferential Entry into Cancer Cells | Yes[3][4] | Not experimentally verified | Not experimentally verified |
| Induction of Apoptosis | Yes, via p53 stabilization and other mechanisms[3][9] | Not experimentally verified | Not experimentally verified |
| Interaction with p53 | Forms a complex with p53, preventing its degradation[3][4] | Not experimentally verified | Not experimentally verified |
| Inhibition of Angiogenesis | Yes, by reducing VEGFR-2 activity[5] | Not experimentally verified | Not experimentally verified |
| Synergistic Effect with Chemotherapy | Enhances sensitivity of cancer cells to anti-cancer drugs[10] | Not experimentally verified | Not experimentally verified |
Signaling Pathways Targeted by P. aeruginosa this compound
This compound from P. aeruginosa exerts its anti-cancer effects by modulating several key signaling pathways within cancer cells. Upon entering a cancer cell, this compound interacts with the tumor suppressor protein p53, stabilizing it and leading to the upregulation of pro-apoptotic genes like Bax and cell cycle inhibitors such as p21.[3][5] Furthermore, this compound can interfere with receptor tyrosine kinase (RTK) signaling by binding to receptors like VEGFR-2 and EphB2, thereby inhibiting angiogenesis and cell proliferation.[3][5]
Caption: Signaling pathways modulated by P. aeruginosa this compound in cancer cells.
Experimental Protocols
The following section details standardized methodologies for the characterization of this compound, primarily based on protocols established for P. aeruginosa this compound.
This compound Expression and Purification
A common method for obtaining pure this compound for experimental use is through recombinant expression in Escherichia coli.
Caption: A typical workflow for the recombinant expression and purification of this compound.
Detailed Steps:
-
Cloning: The gene encoding this compound is cloned into a suitable expression vector, often with a tag (e.g., 6x-His tag) to facilitate purification.
-
Transformation and Expression: The vector is transformed into an E. coli expression strain. Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]
-
Purification: The bacterial cells are harvested and lysed. The crude lysate is then subjected to affinity chromatography to isolate the tagged this compound protein.[11]
-
Purity Assessment: The purity of the isolated this compound is confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting.[11]
Determination of Redox Potential
The redox potential of this compound can be determined using electrochemical methods such as cyclic voltammetry.
Methodology:
-
A solution of purified this compound is prepared in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Cyclic voltammetry is performed using a three-electrode system (working, reference, and counter electrodes).
-
The potential is swept between a defined range, and the resulting current is measured.
-
The formal redox potential (E°') is calculated as the midpoint potential between the anodic and cathodic peak potentials.[8]
In Vitro Anti-Cancer Activity Assays
The cytotoxic and apoptotic effects of this compound on cancer cell lines are evaluated using a variety of in vitro assays.
a) Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of purified this compound for a specified duration (e.g., 24, 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed are dissolved, and the absorbance is measured to determine cell viability.[4]
b) Apoptosis Assay (Flow Cytometry):
-
Cancer cells are treated with this compound as described above.
-
Cells are harvested and stained with Annexin V (to detect early apoptosis) and propidium iodide (to detect late apoptosis/necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]
c) Western Blot Analysis for Apoptosis-Related Proteins:
-
Cancer cells are treated with this compound, and cell lysates are prepared.
-
Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins (e.g., p53, Bax, Caspase-3) and a suitable secondary antibody.
-
The protein bands are visualized to assess changes in protein expression levels.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bacterial cupredoxin this compound hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the anticancer potential of the bacterial protein this compound [aimspress.com]
- 6. amsbio.com [amsbio.com]
- 7. amsbio.com [amsbio.com]
- 8. This compound: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The functions of this compound of Pseudomonas aeruginosa and human mammaglobin-A on proapoptotic and cell cycle regulatory genes expression in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bacterial protein this compound enhances sensitivity of oral squamous carcinoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Azurin's Apoptotic Effects in Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of the bacterial protein Azurin across various cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its potential as an anti-cancer agent. This document includes quantitative data on cytotoxicity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Analysis of this compound's Cytotoxicity and Apoptotic Induction
This compound, a cupredoxin secreted by Pseudomonas aeruginosa, has demonstrated preferential entry into cancer cells and the ability to induce apoptosis, making it a promising candidate for cancer therapy.[1] Its cytotoxic effects vary across different cancer cell lines, often correlated with their p53 status. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induced by this compound in several well-characterized cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 Value (µM) | Treatment Conditions | Apoptosis Induction | Reference |
| MCF-7 | Breast Adenocarcinoma | Wild-type | ~70 - 105 µg/mL | 24 - 72 hours | >50% apoptosis | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | > 200 µM | 24 - 72 hours | 15-18% apoptosis | [2][3] |
| HCC38 | Breast Carcinoma | Null | > 200 µM | 48 hours | Significant increase in apoptosis | [3] |
| YD-9 | Oral Squamous Carcinoma | Wild-type | ~200 µg/mL (for 50% growth inhibition) | 48 hours | Apoptotic phenotypes observed | [4][5] |
| HT-29 | Colorectal Adenocarcinoma | Mutant | ~35 µM (Tiazofurin, for comparison) | 2 hours | Apoptosis induced by other agents | [6][7][8] |
| HCT116 | Colorectal Carcinoma | Wild-type | Not specified | Not specified | Strong inhibition of proliferation | [9] |
| CT26 | Murine Colon Carcinoma | Wild-type | Not specified | Not specified | Inhibition of proliferation | [9][10] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as this compound purity, cell passage number, and assay methodology.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis of this compound's apoptotic effects.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound protein solution of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound protein solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptotic Pathway Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade, such as p53, Bax, Bcl-2, cytochrome c, and cleaved caspase-3.
Materials:
-
Cancer cell lines of interest
-
This compound protein solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p53, Bax, Bcl-2, cytochrome c, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Subcellular Fractionation (for Cytochrome c): To specifically detect the release of cytochrome c from the mitochondria into the cytosol, perform subcellular fractionation. Briefly, after cell lysis with a digitonin-based buffer, a series of centrifugation steps are used to separate the cytosolic fraction from the mitochondrial fraction.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental procedures, the following diagrams are provided.
References
- 1. Noncationic peptides obtained from this compound preferentially enter cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The bacterial protein this compound enhances sensitivity of oral squamous carcinoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of tiazofurin in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing Azurin's Specificity: A Comparative Guide for Cancer Cell Targeting
For researchers, scientists, and drug development professionals, the quest for therapeutic agents that selectively target cancer cells while sparing normal tissues is a paramount objective. Azurin, a bacterial cupredoxin, has emerged as a promising candidate in this arena, demonstrating a notable preference for cancer cells. This guide provides a comprehensive comparison of this compound's effects on cancerous versus non-cancerous cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a redox protein produced by Pseudomonas aeruginosa, and its derived peptide, p28, exhibit significant anticancer properties. A key attribute of this compound is its ability to preferentially enter and induce apoptosis or cell cycle arrest in a variety of cancer cells, while displaying minimal toxicity to normal cells.[1][2][3][4][5][6][7] This specificity is largely attributed to the p28 domain, which mediates cellular entry through interactions with components of the cell membrane, such as lipid rafts and caveolae, that are often overexpressed in cancer cells.[1][2][5][8]
Once inside the cancer cell, this compound's primary mechanism of action involves the stabilization of the tumor suppressor protein p53.[1][3][4][7][8][9][10] By binding to p53, this compound prevents its ubiquitination and subsequent degradation, leading to an accumulation of p53 in the nucleus. This, in turn, activates downstream pathways that trigger programmed cell death (apoptosis) and halt cell proliferation.[3][8] Additionally, this compound has been shown to interfere with other signaling pathways crucial for cancer progression, including those involving receptor tyrosine kinases like EphB2 and VEGFR-2.[2][8][10]
This guide will delve into the quantitative data supporting this compound's cancer cell specificity, outline the experimental protocols used to generate this data, and provide visual representations of the key mechanisms and workflows.
Data Presentation: Comparative Cytotoxicity of this compound
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines compared to normal cell lines, as determined by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro). Lower IC50 values indicate greater potency.
| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| HeLa | Cervical Adenocarcinoma | Human | ~140 | |
| AGS | Gastric Adenocarcinoma | Human | ~75 | [11] |
| U2OS | Osteosarcoma | Human | ~70 | [11] |
| MCF-7 | Breast Adenocarcinoma (p53 wt) | Human | See Note 1 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma (p53 mut) | Human | See Note 1 | [1][2] |
| HCC38 | Breast Ductal Carcinoma | Human | See Note 1 | [1][2] |
| YD-9 | Oral Squamous Carcinoma | Human | ~200 µg/mL (~14 µM) | |
| Normal Cell Lines | ||||
| BHK | Baby Hamster Kidney Fibroblast | Hamster | See Note 2 | [11] |
| MCF10A | Breast Epithelial | Human | Minimal Effect | [1][2] |
Note 1: A study on breast cancer cell lines (MCF-7, MDA-MB-231, and HCC38) demonstrated cytotoxicity, while the normal breast epithelial cell line (MCF10A) showed minimal effects. Specific IC50 values were not provided in the abstract.[1][2]
Note 2: While a direct IC50 value for BHK cells was not provided, the study indicated that at a concentration of 100 µM, this compound induced only a 10.3% propidium iodide permeable population, suggesting significantly lower cytotoxicity compared to the cancer cell lines tested.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the specificity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-200 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.
Cellular Uptake Analysis
This protocol is designed to quantify the preferential entry of this compound into cancer cells versus normal cells.
-
Labeling of this compound: this compound is labeled with a fluorescent dye (e.g., FITC) or a radioactive isotope.
-
Cell Culture and Treatment: Cancer and normal cells are cultured in appropriate vessels (e.g., 6-well plates or chamber slides). Labeled this compound is added to the culture medium at a specific concentration and incubated for various time points.
-
Qualitative Analysis (Confocal Microscopy):
-
Cells are washed with PBS to remove unbound this compound.
-
The cell nuclei are counterstained with a nuclear stain (e.g., DAPI).
-
The intracellular localization and fluorescence intensity of labeled this compound are visualized using a confocal microscope.
-
-
Quantitative Analysis (Flow Cytometry/FACS):
-
Cells are harvested by trypsinization and washed with PBS.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The mean fluorescence intensity is compared between cancer and normal cell populations to quantify the difference in this compound uptake.
-
p53 Stabilization Assay (Western Blotting)
This method is used to determine the effect of this compound on the intracellular levels of the p53 protein.
-
Cell Lysis: Cancer cells are treated with this compound for various time points. Cells are then harvested and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p53. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the p53 band is quantified and normalized to the loading control to determine the relative increase in p53 levels.
Mandatory Visualization
Signaling Pathway of this compound-induced Apoptosis
Caption: this compound's p53-mediated apoptotic pathway in cancer cells.
Experimental Workflow for Assessing this compound's Specificity
Caption: Workflow for comparing this compound's effects on cancer vs. normal cells.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Actions of this compound and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A peptide fragment of this compound induces a p53-mediated cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cancer detection by quantitative fluorescence image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZURIN: A Guide to Safe and Compliant Practices
Risk Assessment and Waste Categorization
The initial step in the proper disposal of AZURIN waste is a thorough risk assessment to correctly categorize the waste.[3] While this compound is noted for its potential anticancer properties and is not considered toxic to healthy cells, the disposal protocol is determined by its form and any potential contaminants.[4] The primary considerations include its biological origin (e.g., from recombinant DNA), its potential bioactivity, and whether it is combined with any hazardous chemicals.[3] Based on this assessment, this compound waste can be classified into the categories outlined in the table below.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | This compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.[3] | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[3] |
| Non-Hazardous Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with non-hazardous this compound protein.[3] | Disposal in the appropriate regular trash stream, though institutional policies may require autoclaving first.[5] |
| Chemically Hazardous Waste | This compound protein mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals).[3] | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[3][6] |
| Biohazardous Waste | This compound protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[3] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[3][7] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound protein.[3] | Collection in a designated, puncture-proof sharps container for specialized disposal.[3][8] |
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of each category of this compound waste.
For non-hazardous this compound solutions, inactivation before drain disposal is a recommended precautionary measure.[3]
Chemical Inactivation:
-
Work in a well-ventilated area, preferably a fume hood.
-
Add a sufficient amount of fresh bleach to the liquid waste to achieve a final concentration of 10%.[6][9]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3][9]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.[3]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[3][5]
Heat Inactivation:
-
Transfer the this compound solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[3]
-
Allow the solution to cool to room temperature.[3]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[3]
-
Segregate waste streams to avoid mixing incompatible chemicals.
-
Collect this compound waste mixed with hazardous chemicals in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The label should include the contents, known hazards, and the date of accumulation.
-
Store the container in a designated satellite accumulation area.[6]
-
Arrange for pickup and disposal by your institution's certified hazardous waste personnel.[3]
All waste that contains infectious material or which, because of its biological nature, may be harmful to humans, animals, or the environment is considered biohazardous waste.[1]
Autoclaving:
-
Collect solid biohazardous waste in autoclave-safe biohazard bags.[1][10]
-
Collect liquid biohazardous waste in leak-proof containers that can withstand autoclaving.[1][10]
-
Autoclave the waste according to your institution's validated procedures to ensure sterilization.
-
After autoclaving, the waste can typically be disposed of as regular trash, but confirm this with your institutional guidelines.[11]
Chemical Disinfection:
-
For liquid waste, add a suitable chemical disinfectant (e.g., 10% bleach solution) and allow for the recommended contact time.[1][9]
-
After disinfection, the liquid may be suitable for drain disposal, pending institutional approval.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the decision-making process for this compound waste disposal.
References
- 1. tamiu.edu [tamiu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 11. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling AZURIN
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling and disposal of AZURIN, a bacterial blue copper protein. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the experimental product.
Risk Assessment and Biosafety Level
This compound is a protein derived from non-pathogenic bacteria such as Pseudomonas aeruginosa.[1] As a purified protein, it is generally considered to pose a minimal potential hazard to laboratory personnel and the environment.[2][3] Therefore, work with this compound can typically be conducted at Biosafety Level 1 (BSL-1) .[2][3][4][5][6]
A risk assessment should still be conducted, considering the concentration and quantity of the protein being handled, as well as any specific buffers or reagents used in the experimental protocol.[7][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact and to maintain a sterile working environment.[9][10][11]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Must have side shields to protect from splashes.[10] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during large-volume transfers.[9][10] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[10] For prolonged handling or when working with hazardous buffers, consider double-gloving. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn at all times in the laboratory.[1][9] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot to protect against spills and falling objects.[1] |
Handling and Operational Plan
Proper handling is critical to ensure the stability and activity of this compound, as well as personnel safety.
General Handling Practices
-
Work Area: Conduct all work in a clean, designated area. An open lab bench is generally acceptable for BSL-1 work.[2][4]
-
Aseptic Technique: Use sterile equipment and aseptic techniques to prevent microbial contamination of the protein solution.
-
Avoid Aerosols: Handle solutions gently to avoid creating aerosols. Do not vortex protein solutions vigorously.[12]
-
Temperature Control: Keep this compound solutions on ice or at 4°C during handling to maintain stability.[13][14]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Duration | Temperature | Recommended Conditions |
| Short-term (days to weeks) | 4°C | Store in a sterile buffer.[12][14] |
| Long-term (months to years) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[14] The addition of a cryoprotectant like glycerol to a final concentration of 25-50% can improve stability. |
Disposal Plan
All waste generated from handling this compound must be disposed of properly to ensure safety and compliance with institutional and local regulations.[15][16][17]
Waste Segregation
-
Solid Waste: Non-contaminated solid waste such as paper towels and packaging can be disposed of in the regular trash.
-
Liquid Waste: Unused or waste this compound solutions, if not mixed with hazardous chemicals, can typically be disposed of down the sanitary sewer with copious amounts of water, subject to institutional guidelines.[18] If the solution contains hazardous materials (e.g., certain buffers, reagents), it must be collected as chemical waste.[15]
-
Contaminated Sharps: Needles, pipette tips, and any other contaminated sharps must be disposed of in a designated sharps container.[6]
-
Contaminated Labware: Disposable plasticware (e.g., centrifuge tubes, pipette tips) that has come into contact with this compound should be collected in a biohazard bag.[19]
Decontamination
-
Work Surfaces: Decontaminate work surfaces with a suitable disinfectant (e.g., 70% ethanol) upon completion of work.[6]
-
Spills: In the event of a spill, absorb the liquid with absorbent material, then decontaminate the area with an appropriate disinfectant.
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
This document is intended as a guide. Always follow your institution's specific safety protocols and consult the relevant Safety Data Sheets for any chemicals used in conjunction with this compound.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. CDC LC Quick Learn: Recognize the four Biosafety Levels [cdc.gov]
- 3. Biosafety level - Wikipedia [en.wikipedia.org]
- 4. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 5. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 6. Biosafety Levels 1, 2, 3 & 4 | UTRGV [utrgv.edu]
- 7. frazer.uq.edu.au [frazer.uq.edu.au]
- 8. Occupational Exposure Risks When Working with Protein Therapeutics and the Development of a Biologics Banding System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 12. biocompare.com [biocompare.com]
- 13. pblassaysci.com [pblassaysci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. businesswaste.co.uk [businesswaste.co.uk]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 19. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
